PW0787
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
1-[6-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]pyrimidin-4-yl]-N-(2-hydroxyethyl)-2,3-dihydroindole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F4N4O2/c24-16-9-14(8-15(11-16)23(25,26)27)10-17-12-21(30-13-29-17)31-6-4-18-19(2-1-3-20(18)31)22(33)28-5-7-32/h1-3,8-9,11-13,32H,4-7,10H2,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNVWBLTVAPNME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC(=C21)C(=O)NCCO)C3=NC=NC(=C3)CC4=CC(=CC(=C4)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to the Mechanism of Action of PW0787
For Researchers, Scientists, and Drug Development Professionals
Abstract
PW0787 is a potent, selective, and orally bioavailable small molecule agonist of the G protein-coupled receptor 52 (GPR52).[1][2][3] GPR52 is an orphan receptor primarily expressed in the striatum and cortex, making it a promising therapeutic target for neuropsychiatric disorders.[1][4] this compound exerts its effects by stimulating the Gαs/olf signaling pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][5] This activity modulates downstream signaling cascades, and preclinical studies have demonstrated the potential of this compound to ameliorate psychosis-like behaviors. This guide provides a comprehensive overview of the mechanism of action of this compound, including its pharmacological properties, signaling pathways, and preclinical efficacy.
Core Mechanism of Action: GPR52 Agonism
This compound functions as a direct agonist of GPR52, a class A orphan G protein-coupled receptor.[1][2] Upon binding to GPR52, this compound induces a conformational change in the receptor, leading to the activation of the coupled Gαs/olf protein.[1][5] This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP.[5] The resulting increase in intracellular cAMP concentration activates protein kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), to modulate gene expression and cellular responses.[4]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound via GPR52 activation.
Pharmacological Properties
Potency and Efficacy
This compound is a potent agonist of human GPR52, with a reported half-maximal effective concentration (EC50) of 135 nM.[2][3] In cellular assays, it demonstrates enhanced efficacy, with a maximum effect (Emax) of 136% relative to a reference compound.[2]
| Parameter | Value | Reference |
| EC50 (GPR52) | 135 nM | [2][3] |
| Emax | 136% | [2] |
Selectivity
This compound exhibits excellent target selectivity. Counter-screening against a panel of other relevant G protein-coupled receptors and ion channels has shown no significant off-target affinities.[1] While a comprehensive quantitative selectivity panel with Ki or IC50 values is not publicly available, the reported data suggests a favorable selectivity profile, which is crucial for minimizing off-target side effects.
Pharmacokinetics
Pharmacokinetic studies in rats have demonstrated that this compound is orally bioavailable and brain-penetrant.[2]
| PK Parameter | Route | Dose | Value | Unit | Reference |
| Cmax | IV | 10 mg/kg | 6726 | ng/mL | [3] |
| PO | 20 mg/kg | 3407 | ng/mL | [3] | |
| AUC0-inf | IV | 10 mg/kg | 9030 | ngh/mL | [3] |
| PO | 20 mg/kg | 13749 | ngh/mL | [3] | |
| Oral Bioavailability (F) | PO | 20 mg/kg | 76 | % | [2] |
| Volume of Distribution (Vss) | IV | 10 mg/kg | 1.5 | L/kg | [3] |
| Plasma Clearance (CL) | IV | 10 mg/kg | 1.1 | L/h/kg | [3] |
| Brain/Plasma Ratio (0.25h) | IV | - | 0.28 | - | [2] |
| Brain/Plasma Ratio (1h) | IV | - | 0.39 | - | [2] |
Experimental Protocols
GloSensor™ cAMP Assay
The potency and efficacy of this compound at the GPR52 receptor were determined using the GloSensor™ cAMP assay in HEK293 cells transiently expressing human GPR52.[1] This is a live-cell, non-lytic assay that measures changes in intracellular cAMP levels.
Principle: The GloSensor™ biosensor is a fusion of a cAMP-binding domain to a mutant form of firefly luciferase. Binding of cAMP to the biosensor causes a conformational change that results in an increase in light output, which is proportional to the cAMP concentration.
Protocol Outline:
-
Cell Culture and Transfection: HEK293 cells are cultured in appropriate media and transiently transfected with a plasmid encoding the human GPR52 receptor and the pGloSensor™-22F cAMP plasmid.
-
Cell Plating: Transfected cells are plated into 96-well white-walled, clear-bottom plates and incubated to allow for cell attachment and receptor expression.
-
Assay Initiation: The culture medium is replaced with a CO2-independent medium containing the GloSensor™ cAMP Reagent and equilibrated at room temperature.
-
Compound Addition: A baseline luminescence reading is taken before the addition of this compound at various concentrations.
-
Signal Detection: Luminescence is measured kinetically over a period of time using a luminometer.
-
Data Analysis: The change in luminescence is used to determine the concentration-response curve for this compound, from which the EC50 and Emax values are calculated.
Caption: Experimental workflow for the GloSensor cAMP assay.
In Vivo Amphetamine-Induced Hyperlocomotion
The antipsychotic-like activity of this compound was assessed using the amphetamine-induced hyperlocomotion model in mice.[1] This is a standard behavioral assay used to screen for potential antipsychotic drugs.
Protocol Outline:
-
Animal Acclimation: Male C57BL/6J mice are acclimated to the testing environment.
-
Drug Administration: Mice are administered this compound (0.3, 1, 3, or 10 mg/kg) or vehicle via intraperitoneal (IP) injection.
-
Amphetamine Challenge: After a predetermined pretreatment time, mice are challenged with an IP injection of d-amphetamine (3 mg/kg) to induce hyperlocomotion.
-
Locomotor Activity Monitoring: Locomotor activity is recorded immediately after the amphetamine challenge for a specified duration using an automated activity monitoring system.
-
Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between the this compound-treated groups and the vehicle-treated control group. Statistical analysis is performed to determine the significance of the reduction in hyperlocomotion.
Results: this compound significantly and dose-dependently inhibited amphetamine-induced hyperlocomotor behavior in mice, with significant effects observed at the 3 mg/kg and 10 mg/kg doses.[3]
Molecular Interactions
Molecular docking studies were performed using the Schrödinger Drug Discovery Suite to investigate the binding mode of this compound within the GPR52 receptor.[1] These studies utilized the crystal structure of GPR52 (PDB code: 6LI0). The docking results suggest a binding mode characterized by three critical hydrogen bond pairs, π-π stacking interactions with one of the aromatic rings of the compound, and hydrophobic interactions with another ring system.[1] While the specific amino acid residues involved in these interactions have not been detailed in the primary literature, the model provides a theoretical framework for understanding the structure-activity relationship of this compound and its analogs.
Caption: Key molecular interactions between this compound and GPR52.
Conclusion
This compound is a novel, potent, and selective GPR52 agonist with a well-defined mechanism of action. Its ability to stimulate the Gαs/olf-cAMP signaling pathway in a targeted manner within the brain provides a strong rationale for its development as a therapeutic agent for neuropsychiatric disorders such as schizophrenia. The compound's favorable pharmacokinetic profile, including oral bioavailability and brain penetrance, coupled with its demonstrated efficacy in a preclinical model of psychosis, underscores its potential as a promising drug candidate. Further investigation into its detailed binding interactions and comprehensive selectivity profile will continue to refine our understanding of this important pharmacological tool.
References
- 1. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are GPR52 agonists and how do they work? [synapse.patsnap.com]
PW0787: A Selective GPR52 Agonist for Neuropsychiatric Disorders - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 52 (GPR52) is an orphan receptor predominantly expressed in the striatum and cortex, regions of the brain crucial for motor control, cognition, and emotional regulation.[1] Its unique co-localization with dopamine D1 and D2 receptors suggests a significant role in modulating dopaminergic signaling pathways, making it a promising therapeutic target for central nervous system disorders such as schizophrenia and substance use disorders.[1][2][3] PW0787 has emerged as a potent, selective, and orally bioavailable GPR52 agonist with the ability to penetrate the brain.[4][5] This technical guide provides a comprehensive overview of this compound, including its pharmacological data, detailed experimental protocols, and the underlying signaling pathways.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Activity of this compound at the Human GPR52 Receptor
| Parameter | Value | Description |
| EC50 | 135 nM | Half-maximal effective concentration for GPR52 activation in a cAMP assay.[4] |
| Emax | 136% | Maximum efficacy relative to a reference GPR52 agonist.[4] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (IV) Administration (10 mg/kg) | Oral (PO) Administration (20 mg/kg) |
| AUC0-inf (ng·h/mL) | 9030 | 13,749[5] |
| Cmax (ng/mL) | 6726 | 3407[5] |
| Vss (L/kg) | 1.5 | - |
| CL (L/h/kg) | 1.1 | - |
| Oral Bioavailability (F) | - | 76%[4][5] |
Table 3: Brain Penetration of this compound in Rats
| Time Post-Injection | Brain/Plasma Ratio |
| 0.25 hours | 0.28[4] |
| 1 hour | 0.39[4] |
Table 4: In Vivo Efficacy of this compound in Mice
| Model | Doses (mg/kg, IP) | Effect |
| Amphetamine-Induced Hyperactivity | 0.3, 1, 3, 10 | Significant and dose-dependent inhibition of hyperactivity.[4] |
Experimental Protocols
In Vitro GPR52 Activation Assay (GloSensor™ cAMP Assay)
This protocol details the measurement of this compound's ability to activate GPR52 in a cellular context.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as a GPR52 agonist by measuring intracellular cyclic AMP (cAMP) levels.
Materials:
-
HEK293 cells transiently expressing human GPR52.
-
GloSensor™ cAMP Reagent (Promega).
-
This compound and a reference GPR52 agonist.
-
Cell culture medium and reagents.
-
White, clear-bottom 96-well plates.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection: Culture HEK293 cells in appropriate media. Transiently transfect the cells with a plasmid encoding human GPR52 using a suitable transfection reagent.
-
Cell Seeding: Plate the transfected HEK293 cells into white, clear-bottom 96-well plates at a density optimized for the GloSensor™ assay. Allow cells to adhere overnight.
-
Reagent Preparation and Incubation: Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions. Replace the cell culture medium with the reagent-containing medium and incubate for 2 hours at room temperature in the dark to allow for reagent equilibration.
-
Compound Preparation: Prepare a serial dilution of this compound and the reference agonist in an appropriate vehicle (e.g., DMSO).
-
Compound Addition and Measurement: Add the compound dilutions to the respective wells. Measure luminescence immediately and kinetically over a period of 15-30 minutes using a luminometer.
-
Data Analysis: Determine the EC50 and Emax values by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism). The Emax of this compound is expressed as a percentage of the maximal response induced by the reference agonist.
In Vivo Amphetamine-Induced Hyperactivity Model
This protocol describes the assessment of this compound's antipsychotic-like activity in mice.
Objective: To evaluate the ability of this compound to inhibit the hyperlocomotor activity induced by amphetamine in mice.
Materials:
-
Male C57BL/6 mice.
-
This compound.
-
d-amphetamine.
-
Vehicle solution for injections.
-
Open-field activity chambers equipped with photobeam detectors.
Procedure:
-
Animal Acclimation: House the mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for at least one week of acclimation before the experiment.
-
Habituation: On the day of the experiment, place the mice individually into the open-field chambers and allow them to habituate for at least 30 minutes.
-
Drug Administration:
-
Administer this compound or vehicle via intraperitoneal (IP) injection at various doses (e.g., 0.3, 1, 3, 10 mg/kg).
-
After a predetermined pretreatment time (e.g., 30 minutes), administer d-amphetamine (e.g., 3 mg/kg, IP) to induce hyperactivity.
-
-
Locomotor Activity Monitoring: Immediately after amphetamine injection, record the locomotor activity (e.g., horizontal distance traveled, beam breaks) for a period of 90-120 minutes.
-
Data Analysis: Analyze the locomotor activity data, typically in 5- or 10-minute bins. Compare the activity of the this compound-treated groups to the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Pharmacokinetic Studies in Rats
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rats.
Objective: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound following intravenous and oral administration.
Materials:
-
Male Sprague-Dawley rats.
-
This compound formulated for intravenous and oral administration.
-
Cannulation supplies (for IV administration and blood sampling).
-
Blood collection tubes (containing anticoagulant).
-
Analytical equipment for quantifying this compound in plasma and brain tissue (e.g., LC-MS/MS).
Procedure:
-
Animal Preparation: For intravenous administration, cannulate the jugular vein of the rats for drug infusion and blood sampling. For oral administration, use oral gavage.
-
Drug Administration:
-
Intravenous: Administer a single bolus dose of this compound (e.g., 10 mg/kg) through the cannula.
-
Oral: Administer a single dose of this compound (e.g., 20 mg/kg) by oral gavage.
-
-
Blood and Brain Tissue Sampling:
-
Collect blood samples at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
For brain penetration studies, euthanize a subset of animals at specific time points (e.g., 0.25 and 1 hour) and collect brain tissue.
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to obtain plasma.
-
Homogenize the brain tissue.
-
Extract this compound from plasma and brain homogenates and quantify its concentration using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters such as AUC, Cmax, Vss, CL, and oral bioavailability (F).
Signaling Pathways and Visualizations
GPR52 Signaling Pathway
Activation of GPR52 by an agonist like this compound primarily couples to the Gs alpha subunit (Gαs) of the heterotrimeric G protein. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and modulates the transcription of genes involved in neuronal function.
Figure 1. GPR52 signaling cascade initiated by this compound.
Experimental Workflow: Amphetamine-Induced Hyperactivity Model
The following diagram illustrates the key steps in the in vivo assessment of this compound's efficacy.
Figure 2. Workflow for the amphetamine-induced hyperactivity study.
Selectivity Profile
This compound has been demonstrated to be a selective agonist for GPR52. In a broad panel of off-target screening assays, this compound showed no significant binding or activity at other major brain G protein-coupled receptors (GPCRs) and ion channels, indicating a favorable selectivity profile and a reduced potential for off-target related side effects.
Conclusion
This compound is a potent and selective GPR52 agonist with excellent oral bioavailability and brain penetration.[4] Its ability to dose-dependently attenuate amphetamine-induced hyperactivity in preclinical models highlights its potential as a novel therapeutic agent for neuropsychiatric disorders characterized by dopamine dysregulation, such as schizophrenia.[4] The detailed pharmacological data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in advancing the understanding and therapeutic application of GPR52 agonists.
References
- 1. Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 3. ulab360.com [ulab360.com]
- 4. Luciferase-based GloSensor™ cAMP assay: Temperature optimization and application to cell-based kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
PW0787: A Technical Guide to its Role as a GPR52 Agonist in cAMP Signaling
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of PW0787, a potent and selective agonist for the G protein-coupled receptor 52 (GPR52). It details its mechanism of action within the cyclic adenosine monophosphate (cAMP) signaling pathway, presents key quantitative pharmacological data, and outlines the experimental protocols used for its characterization.
Introduction: this compound and the GPR52 Receptor
This compound (also referred to as compound 12c in initial discovery literature) is a novel, orally bioavailable, and brain-penetrant small molecule identified as a potent agonist for GPR52.[1][2] GPR52 is an orphan G-protein coupled receptor (GPCR) predominantly expressed in the striatum and cortex, regions of the brain crucial for motor control, cognition, and reward.[2] This receptor is constitutively active and couples to Gαs/olf G-proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[1][2][3] By activating GPR52, this compound stimulates this signaling cascade, making it a valuable tool for studying GPR52 function and a potential therapeutic agent for neuropsychiatric disorders like schizophrenia and substance use disorders.[2][4]
Mechanism of Action: The cAMP Signaling Pathway
The primary mechanism of action for this compound is the potentiation of the canonical Gαs-cAMP signaling pathway through the activation of GPR52. The binding of this compound to GPR52 induces a conformational change in the receptor, which in turn activates the associated heterotrimeric G-protein. The Gαs subunit exchanges GDP for GTP, dissociates from the βγ subunits, and directly activates adenylyl cyclase.[3] This enzyme then catalyzes the conversion of ATP into the second messenger cAMP, which mediates downstream cellular responses.[3]
Quantitative Pharmacological Data
The following tables summarize the key in vitro potency, efficacy, and in vivo pharmacokinetic parameters of this compound, primarily derived from studies in rodent models.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Description | Source |
| EC50 | 135 nM | HEK293 (human GPR52) | The concentration of this compound that elicits a half-maximal response in cAMP accumulation.[1][5] | [1][5] |
| Emax | 136% | HEK293 (human GPR52) | The maximum efficacy relative to a reference GPR52 agonist.[5] | [5] |
Table 2: In Vivo Pharmacokinetics of this compound in Rats
| Parameter | Value (PO) | Value (IV) | Description | Source |
| Dose | 20 mg/kg | 10 mg/kg | Administered dose. | [1] |
| Cmax | 3407 ng/mL | 6726 ng/mL | Maximum observed plasma concentration. | [1] |
| AUC0-inf | 13,749 ng·h/mL | 9030 ng·h/mL | Total drug exposure over time. | [1] |
| Vss | - | 1.5 L/kg | Volume of distribution at steady state. | [1] |
| CL | - | 1.1 L/h/kg | Plasma clearance. | [1] |
| Oral Bioavailability (F) | 76% | - | The fraction of the oral dose that reaches systemic circulation.[1][5] | [1][5] |
| Brain/Plasma Ratio (0.25h) | 0.28 | - | Ratio of drug concentration in the brain versus plasma at 0.25 hours post-injection.[5] | [5] |
| Brain/Plasma Ratio (1h) | 0.39 | - | Ratio of drug concentration in the brain versus plasma at 1 hour post-injection.[5] | [5] |
Key Experimental Protocols
The following sections detail the methodologies used to characterize this compound's activity.
In Vitro GPR52 Activation: GloSensor™ cAMP Assay
This assay quantifies the agonist-induced production of intracellular cAMP in a live-cell, non-lytic format.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound at the human GPR52 receptor.
Principle: The assay utilizes a genetically encoded biosensor composed of a cAMP binding domain fused to a mutant form of luciferase. When cAMP binds to the sensor, a conformational change occurs, leading to a large increase in light output that is proportional to the cAMP concentration.[6]
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are transiently transfected with plasmids encoding for both human GPR52 and the GloSensor™ cAMP biosensor.[1]
-
Cell Plating: Transfected cells are seeded into 384-well white, clear-bottom assay plates and cultured to allow for protein expression.
-
Compound Preparation: this compound is serially diluted to create a twelve-point concentration gradient (e.g., from 0.1 nM to 30 μM). A vehicle control (e.g., 0.5% DMSO) is also prepared.[1]
-
Assay Procedure:
-
The cell culture medium is replaced with a CO2-independent medium containing the GloSensor™ cAMP Reagent.
-
The plates are equilibrated at room temperature.
-
The serially diluted this compound and control solutions are added to the wells.
-
-
Data Acquisition: Luminescence is measured kinetically over a period of time using a plate-reading luminometer. The signal increase reflects the accumulation of intracellular cAMP.
-
Data Analysis: The luminescence data is normalized, with the vehicle control set as 0% and a reference GPR52 agonist as 100% efficacy.[1] A four-parameter logistic equation is used to fit the concentration-response curve and determine the EC50 and Emax values.
In Vivo Efficacy: Amphetamine-Induced Hyperlocomotor Activity
This behavioral assay is a standard preclinical model used to assess the antipsychotic-like potential of test compounds.
Objective: To evaluate the ability of this compound to suppress psychostimulant-induced hyperactivity in mice.
Principle: The psychostimulant amphetamine (AMPH) induces a robust increase in locomotor activity in rodents by increasing dopamine levels in the brain.[2] Compounds with antipsychotic properties are expected to attenuate this hyperactivity.
Methodology:
-
Animals: Male C57BL/6 mice are commonly used for this paradigm.[2] Animals are habituated to the testing environment before the experiment.
-
Apparatus: Locomotor activity is monitored in open-field arenas equipped with infrared beams to automatically track horizontal movement.
-
Dosing:
-
Mice are divided into groups. One group receives a vehicle control, while other groups receive this compound at various doses (e.g., 0.3, 1, 3, or 10 mg/kg) via intraperitoneal (IP) injection.[1]
-
After a set pretreatment time (e.g., 30 minutes), all mice are administered a challenge dose of d-amphetamine (e.g., 3 mg/kg, IP).[1]
-
-
Data Acquisition: Immediately following the amphetamine injection, mice are placed back into the open-field arenas, and their horizontal activity (distance traveled) is recorded for a specified duration (e.g., 60-90 minutes).
-
Data Analysis: The total distance traveled is calculated for each animal. The data from the this compound-treated groups are compared to the vehicle-treated group using statistical methods (e.g., ANOVA followed by post-hoc tests) to determine if the compound significantly inhibits amphetamine-induced hyperlocomotion.[1]
Conclusion
This compound is a well-characterized GPR52 agonist that robustly activates the cAMP signaling pathway. Its favorable pharmacological profile, including high potency, oral bioavailability, and brain penetration, combined with its demonstrated efficacy in preclinical models of psychosis, establishes it as a critical research tool and a promising lead compound for the development of novel therapeutics for neuropsychiatric disorders. The experimental frameworks detailed herein provide a basis for the continued investigation of this compound and other GPR52 modulators.
References
- 1. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GloSensor™ cAMP Assay Protocol [promega.com]
The Therapeutic Potential of PW0787 in Schizophrenia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schizophrenia is a complex neuropsychiatric disorder characterized by a constellation of positive, negative, and cognitive symptoms. Current antipsychotic medications primarily target the dopamine D2 receptor, often with limited efficacy against negative and cognitive symptoms and a significant side-effect burden. The G protein-coupled receptor 52 (GPR52), an orphan receptor highly expressed in striatal and cortical regions, has emerged as a promising novel therapeutic target. PW0787 is a potent, selective, and orally bioavailable GPR52 agonist that has demonstrated preclinical antipsychotic-like activity. This technical guide provides an in-depth overview of the pharmacology, pharmacokinetics, and therapeutic potential of this compound in schizophrenia, presenting key data, experimental methodologies, and relevant signaling pathways.
Introduction to GPR52 and its Role in Schizophrenia
GPR52 is a Gs-coupled orphan GPCR predominantly expressed in the central nervous system, with high concentrations in the striatum and prefrontal cortex.[1][2] Its strategic localization in brain regions implicated in the pathophysiology of schizophrenia makes it an attractive target for novel drug development. GPR52 is co-localized with dopamine D2 receptors in the striatum and D1 receptors in the prefrontal cortex.[1] This unique expression pattern suggests that GPR52 agonists could modulate dopaminergic signaling in a manner beneficial for treating schizophrenia. The prevailing hypothesis is that GPR52 activation can counteract the hyperactivity of D2 receptor signaling in the striatum, which is associated with positive symptoms, while simultaneously enhancing D1 receptor signaling in the prefrontal cortex, potentially ameliorating negative and cognitive symptoms.[2]
This compound: A Potent and Selective GPR52 Agonist
This compound is a novel, brain-penetrant small molecule identified as a potent and selective agonist of the GPR52 receptor.[1][3] Preclinical studies have shown its potential to suppress psychostimulant-induced behaviors, a common model for antipsychotic activity.[3][4]
In Vitro Pharmacology
This compound demonstrates potent agonism at the human GPR52 receptor, effectively stimulating the downstream signaling cascade.
| Parameter | Value | Reference |
| EC50 (GPR52) | 135 nM | [5][6] |
| Emax | 136% | [6] |
| Target Selectivity | No significant binding affinity (Ki) at 10 µM against a panel of over 30 brain receptors and channels (including 5-HT2A and D2 receptors) | [1] |
Pharmacokinetics
Pharmacokinetic studies in rats have demonstrated that this compound possesses favorable drug-like properties, including oral bioavailability and brain penetration.
| Parameter | Route | Dose | Value | Unit | Reference |
| Cmax | IV | 10 mg/kg | 6726 | ng/mL | [5] |
| PO | 20 mg/kg | 3407 | ng/mL | [5] | |
| AUC0-inf | IV | 10 mg/kg | 9030 | ngh/mL | [5] |
| PO | 20 mg/kg | 13,749 | ngh/mL | [5] | |
| Vss | IV | 10 mg/kg | 1.5 | L/kg | [5] |
| CL | IV | 10 mg/kg | 1.1 | L/h/kg | [5] |
| Oral Bioavailability (F) | 76 | % | [6] | ||
| Brain/Plasma Ratio (0.25h) | 0.28 | [6] | |||
| Brain/Plasma Ratio (1h) | 0.39 | [6] |
In Vivo Efficacy
The antipsychotic-like potential of this compound was evaluated in a preclinical model of psychosis.
| Model | Species | Doses (IP) | Effect | Reference |
| Amphetamine-induced Hyperlocomotion | Mice | 0.3, 1, 3, 10 mg/kg | Significantly inhibited hyperlocomotor behavior | [5] |
Experimental Protocols
In Vitro cAMP Assay
This protocol outlines the methodology used to determine the potency and efficacy of this compound at the human GPR52 receptor.
-
Cell Line: HEK293 cells transiently or stably expressing the human GPR52 receptor.
-
Assay Principle: The GloSensor™ cAMP assay is a bioluminescence-based assay that measures changes in intracellular cAMP levels. The GloSensor™ protein contains a cAMP-binding domain fused to a variant of firefly luciferase. Binding of cAMP to the biosensor causes a conformational change, leading to an increase in light output.
-
Protocol:
-
Cell Seeding: Seed HEK293-hGPR52 cells in a white, clear-bottom 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer (e.g., HBSS with 10 mM HEPES).
-
Assay Procedure:
-
Remove the growth medium from the cells and replace it with the equilibration medium containing the GloSensor™ cAMP Reagent.
-
Incubate the plate at room temperature for a designated period to allow for reagent equilibration.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Measure luminescence at specified time points using a plate reader.
-
-
Data Analysis: The luminescence signal is proportional to the intracellular cAMP concentration. Plot the luminescence signal against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
Amphetamine-Induced Hyperlocomotion
This behavioral assay is a widely used preclinical model to assess the antipsychotic potential of test compounds.
-
Animals: Male C57BL/6 mice.
-
Apparatus: Open-field arenas equipped with automated photobeam systems to measure locomotor activity.
-
Protocol:
-
Acclimatization: Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Habituation: Place the mice individually into the open-field arenas and allow them to habituate for 30-60 minutes.
-
Drug Administration:
-
Administer this compound (0.3, 1, 3, or 10 mg/kg, IP) or vehicle.
-
After a predetermined pretreatment time (e.g., 30 minutes), administer amphetamine (e.g., 2-5 mg/kg, IP) or saline.
-
-
Locomotor Activity Measurement: Immediately after amphetamine administration, record locomotor activity (e.g., distance traveled, beam breaks) for a period of 60-120 minutes.
-
Data Analysis: Analyze the total locomotor activity during the testing period. Compare the activity of the this compound-treated groups to the vehicle-treated, amphetamine-challenged group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Visualizing the Mechanism and Workflow
GPR52 Signaling Pathway
Caption: GPR52 signaling cascade initiated by this compound.
Experimental Workflow: Amphetamine-Induced Hyperlocomotion
References
- 1. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. | BioWorld [bioworld.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Pharmacodynamics of PW0787
Abstract
This compound is a potent, selective, and orally bioavailable agonist for the G-protein coupled receptor 52 (GPR52), an orphan receptor primarily expressed in the brain.[1][2][3] This compound has demonstrated significant potential in preclinical models for neuropsychiatric disorders due to its ability to modulate dopaminergic and glutamatergic neurotransmission through cAMP signaling.[2][4] This document provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative efficacy and potency, and detailed experimental protocols from key studies.
Core Pharmacodynamic Profile
This compound acts as an agonist at the GPR52 receptor. Its binding to the receptor initiates a downstream signaling cascade that results in the elevation of cyclic adenosine monophosphate (cAMP).[2][4] This mechanism is central to its observed physiological effects. The compound was developed through a systematic structure-activity relationship (SAR) study of 1-(pyrimidin-4-yl)indoline-4-carboxamide analogues, which aimed to improve potency and efficacy.[2]
Quantitative Data Summary
The following table summarizes the key in vitro and in vivo pharmacodynamic parameters of this compound.
| Parameter | Value | Species/System | Notes |
| EC50 | 135 nM | Human GPR52 (in HEK293 cells) | Potency in cAMP signaling assay.[1][3] |
| Emax | 136% | Human GPR52 (in HEK293 cells) | Efficacy relative to a reference compound.[3] |
| In Vivo Efficacy | Significant Inhibition | Mice | Suppression of amphetamine-induced hyperlocomotor activity at doses of 3 and 10 mg/kg (IP).[1][2] |
| Oral Bioavailability (F) | 76% | Rats | Demonstrates excellent oral absorption.[1][3] |
| Brain Penetration | Brain/Plasma Ratios: 0.28 (at 0.25h), 0.39 (at 1h) | Rats | Confirms the compound crosses the blood-brain barrier.[3] |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by activating GPR52. As a Gs-coupled receptor, GPR52 activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream targets, influencing neuronal excitability and gene expression.[4] This pathway is crucial for modulating dopaminergic and glutamatergic signaling, which are implicated in the pathophysiology of several neuropsychiatric disorders.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacodynamic findings. The following sections describe the key experimental protocols used in the characterization of this compound.
In Vitro cAMP Assay
This assay was used to determine the potency (EC50) and efficacy (Emax) of this compound at the human GPR52 receptor.
Objective: To quantify the ability of this compound to stimulate cAMP production in a cell-based system expressing the target receptor.
Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human GPR52 receptor were cultured in DMEM supplemented with 10% FBS and penicillin-streptomycin at 37°C in a 5% CO2 incubator.[2]
-
Compound Preparation: this compound was dissolved in DMSO to create a stock solution.[1] Serial dilutions were then prepared in assay buffer to achieve a range of final concentrations.
-
Assay Procedure:
-
Cells were seeded into 96-well plates and grown to confluence.
-
On the day of the experiment, the growth medium was replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Cells were treated with varying concentrations of this compound or a vehicle control (e.g., 0.5% DMSO).[2]
-
Following a defined incubation period, cells were lysed.
-
-
cAMP Quantification: Intracellular cAMP levels were measured using a competitive immunoassay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: The concentration-response data were fitted to a four-parameter logistic equation to determine the EC50 and Emax values. Efficacy was expressed relative to a standard reference agonist.[2]
In Vivo Amphetamine-Induced Hyperlocomotion Study
This behavioral model in mice was used to assess the antipsychotic-like potential of this compound.
Objective: To determine if this compound can suppress the hyperlocomotor activity induced by the psychostimulant d-amphetamine.
Methodology:
-
Animals: Male C57BL/6 mice were used for the study. Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration:
-
Behavioral Testing:
-
Following a pre-treatment period, mice were administered d-amphetamine (AMPH) to induce hyperlocomotor activity.[2]
-
Immediately after AMPH injection, mice were placed into open-field arenas.
-
Locomotor activity (e.g., horizontal distance traveled) was recorded for a specified duration (e.g., 30-60 minutes) using an automated tracking system.[2]
-
-
Data Analysis: The total distance traveled was compared between the different treatment groups (Vehicle, AMPH-only, this compound + AMPH). Statistical significance was determined using ANOVA followed by post-hoc tests.[2]
Conclusion
This compound is a novel, brain-penetrant GPR52 agonist with a well-defined pharmacodynamic profile. Its ability to potently and efficaciously stimulate the GPR52-cAMP signaling pathway translates to significant in vivo activity in a validated animal model of psychosis.[1][2] The favorable pharmacokinetic properties, including excellent oral bioavailability, further underscore its potential as a therapeutic agent for neuropsychiatric disorders.[3] The data and protocols presented herein provide a foundational guide for further research and development of this promising compound.
References
The GPR52 Agonist PW0787: A Technical Guide to its Central Nervous System Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PW0787, a novel, potent, and selective G protein-coupled receptor 52 (GPR52) agonist, and its effects on the central nervous system (CNS). This document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, and provides the experimental protocols for the cited research.
Introduction
This compound is an orally bioavailable and brain-penetrant small molecule that acts as an agonist at the orphan GPR52, a receptor highly expressed in the striatum.[1][2] GPR52 is coupled to the Gs protein, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This signaling pathway is of significant interest for the development of therapeutics for neuropsychiatric disorders, such as schizophrenia and substance use disorders, due to its potential to modulate dopaminergic pathways.[1][2] Preclinical studies have demonstrated the potential of this compound to suppress psychostimulant-induced behaviors.[1][2]
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating GPR52. This activation initiates a downstream signaling cascade, as depicted in the diagram below. The binding of this compound to GPR52 is believed to be allosteric, modulating the self-activation of the receptor.
Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Value | Description |
| EC50 | 135 nM | The half-maximal effective concentration for GPR52 activation in a cAMP assay.[3] |
| Emax | 136% | The maximum efficacy in the cAMP assay, relative to a reference compound.[3] |
Table 2: Pharmacokinetic Profile of this compound in Rats
| Parameter | Administration Route | Value | Unit |
| Cmax | Intravenous (10 mg/kg) | 6726 | ng/mL |
| Oral (20 mg/kg) | 3407 | ng/mL | |
| AUC0-inf | Intravenous (10 mg/kg) | 9030 | ng·h/mL |
| Oral (20 mg/kg) | 13,749 | ng·h/mL | |
| Vss | Intravenous (10 mg/kg) | 1.5 | L/kg |
| CL | Intravenous (10 mg/kg) | 1.1 | L/h/kg |
| Oral Bioavailability (F) | Oral (20 mg/kg) | 76 | % |
| Brain/Plasma Ratio | Intraperitoneal | 0.28 (at 0.25h) | - |
| Intraperitoneal | 0.39 (at 1h) | - |
Table 3: In Vivo Efficacy of this compound in Amphetamine-Induced Hyperactivity Model in Mice
| This compound Dose (mg/kg, IP) | Amphetamine Dose (mg/kg, IP) | % Inhibition of Hyperactivity |
| 3 | 3 | Significant suppression |
| 10 | 3 | Significant suppression |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound.
In Vitro cAMP Assay
This protocol describes the method used to determine the potency and efficacy of this compound in activating GPR52.
Materials:
-
HEK293 cells
-
Human GPR52 expression plasmid
-
Glosensor™ cAMP reagent (Promega)
-
Poly-L-lysine coated 96-well white clear-bottom plates
-
CO2-independent cell culture medium
-
This compound
Procedure:
-
Cell Culture and Transfection: HEK293 cells were transiently transfected with plasmids encoding human GPR52 and the Glosensor cAMP biosensor.
-
Cell Seeding: Eighteen hours post-transfection, cells were seeded at a density of 60,000 cells per well into 96-well plates pre-coated with poly-L-lysine.
-
Assay Initiation: Four hours after seeding, the growth medium was replaced with CO2-independent medium containing 1% Glosensor reagent.
-
Compound Addition: this compound was serially diluted and added to the wells to achieve a range of final concentrations.
-
Incubation: The plates were incubated at room temperature for 15 minutes.
-
Data Acquisition: Luminescence was measured using a plate reader to determine the intracellular cAMP levels.
-
Data Analysis: The resulting data were analyzed using non-linear regression to determine the EC50 and Emax values.
Pharmacokinetic Study in Rats
This protocol outlines the methodology for determining the pharmacokinetic properties of this compound in Sprague-Dawley rats.
Animals:
-
Male Sprague-Dawley rats (n=3 per group).
Drug Formulation and Administration:
-
Intravenous (IV): this compound was formulated in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline and administered as a single 10 mg/kg bolus dose.
-
Oral (PO): this compound was formulated in the same vehicle and administered as a single 20 mg/kg dose via oral gavage.
Sample Collection and Processing:
-
Blood samples were collected at various time points post-administration.
-
Plasma was separated from whole blood by centrifugation.
-
Plasma samples were stored at -80°C until analysis.
Bioanalysis:
-
The concentration of this compound in plasma samples was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters, including Cmax, AUC, Vss, CL, and oral bioavailability (F), were calculated using non-compartmental analysis.
Amphetamine-Induced Hyperactivity Model in Mice
This protocol details the in vivo experiment to assess the efficacy of this compound in a mouse model of psychostimulant-induced hyperactivity.
Animals:
-
Male C57BL/6J mice.
Procedure:
-
Habituation: Mice were individually placed in locomotor activity chambers and allowed to habituate for 60 minutes.
-
This compound Administration: Mice were administered this compound intraperitoneally (IP) at doses of 0.3, 1, 3, or 10 mg/kg, or vehicle.
-
Amphetamine Challenge: Thirty minutes after this compound administration, mice were challenged with an IP injection of amphetamine at a dose of 3 mg/kg.
-
Locomotor Activity Recording: Locomotor activity was recorded for 60 minutes immediately following the amphetamine injection.
-
Data Analysis: The total horizontal activity was quantified and compared between treatment groups to determine the effect of this compound on amphetamine-induced hyperactivity.
Conclusion
This compound is a promising GPR52 agonist with a well-defined mechanism of action and favorable preclinical pharmacokinetic and pharmacodynamic profiles. Its ability to modulate the GPR52/cAMP signaling pathway and suppress psychostimulant-induced behaviors in animal models suggests its therapeutic potential for the treatment of various CNS disorders. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and development of GPR52-targeted therapies.
References
Technical Whitepaper: Discovery and Synthesis of PW0787, a Potent and Brain-Penetrant GPR52 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological characterization of PW0787 (also referred to as compound 12c in initial publications). This compound is a novel, potent, and selective G protein-coupled receptor 52 (GPR52) agonist with excellent oral bioavailability and brain permeability.[1][2][3] Developed through systematic structure-activity relationship (SAR) studies, this compound has demonstrated significant potential in preclinical models for the treatment of neuropsychiatric disorders by modulating the GPR52-cAMP signaling pathway.[1] This guide details the synthetic chemistry, experimental protocols, and key pharmacological data that underscore the therapeutic promise of this compound.
Introduction to GPR52 as a Therapeutic Target
G protein-coupled receptor 52 (GPR52) is an orphan receptor predominantly expressed in the striatum and medial prefrontal cortex, regions of the brain critically involved in motor control, reward, and executive function.[1] GPR52 is exclusively co-localized with dopamine D2 receptors in medium spiny neurons and couples to Gαs/olf G proteins to activate adenylyl cyclase and increase cyclic adenosine monophosphate (cAMP) signaling.[1] This selective expression and signaling profile have identified GPR52 as a promising therapeutic target for central nervous system (CNS) disorders, including schizophrenia and substance use disorders.[1] Agonism of GPR52 is hypothesized to offer a novel therapeutic approach to these conditions. The development of potent and selective GPR52 agonists like this compound is a crucial step in validating this hypothesis.[1][4]
Discovery of this compound
This compound was identified through a medicinal chemistry campaign that aimed to optimize a lead compound, compound 4, a 1-heteroaryl-indoline-4-carboxamine GPR52 agonist.[1] Systematic SAR studies focusing on three key moieties of the lead compound led to the design and synthesis of a series of novel 1-(pyrimidin-4-yl)indoline-4-carboxamide analogues.[1] This effort culminated in the discovery of this compound, which features a new pyrimidine core scaffold and demonstrates enhanced potency, efficacy, and improved pharmacokinetic properties compared to the initial lead.[1]
Synthesis of this compound
The synthesis of this compound and its analogues involves a multi-step process. The key steps are outlined in the schemes found in the primary scientific literature.[1] A generalized workflow for the synthesis is depicted below.
Experimental Workflow: Synthesis of this compound
Detailed Experimental Protocol for a Key Step: C-N Coupling
The following protocol is a representative example of the palladium-catalyzed C-N coupling reaction used in the synthesis of this compound precursors.[1]
-
Reactants: Intermediate 14 (1.0 eq), Intermediate 6 (1.2 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq), XantPhos (0.2 eq), and Palladium(II) Acetate (Pd(OAc)₂, 0.1 eq).
-
Solvent: Anhydrous 1,4-dioxane.
-
Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Intermediate 14, Intermediate 6, Cs₂CO₃, XantPhos, and Pd(OAc)₂. b. Add anhydrous 1,4-dioxane to the flask. c. Heat the reaction mixture to 100 °C and stir overnight. d. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). e. Upon completion, cool the reaction mixture to room temperature. f. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to yield the desired coupled product (Intermediate 15).
Pharmacological Profile of this compound
This compound is a potent agonist of GPR52 with high selectivity and favorable pharmacokinetic properties.
In Vitro Potency and Efficacy
The potency and efficacy of this compound were determined using a cAMP assay in cells expressing human GPR52.
| Compound | EC₅₀ (nM) | Eₘₐₓ (%) |
| This compound | 135 | 136 |
Table 1: In vitro potency and efficacy of this compound.[2][5]
Pharmacokinetic Properties in Rats
Pharmacokinetic studies in rats demonstrated that this compound has excellent plasma exposure and oral bioavailability.[2][3]
| Parameter | IV Administration (10 mg/kg) | PO Administration (20 mg/kg) |
| AUC₀₋ᵢₙf (ng·h/mL) | 9030 | 13,749 |
| Cₘₐₓ (ng/mL) | 6726 | 3407 |
| Vₛₛ (L/kg) | 1.5 | - |
| CL (L/h/kg) | 1.1 | - |
| Oral Bioavailability (F) | - | 76% |
Table 2: Pharmacokinetic parameters of this compound in rats.[3]
Brain Penetration
This compound exhibits good brain permeability, a critical attribute for a CNS drug candidate.
| Time Post-Injection | Brain/Plasma Ratio |
| 0.25 hours | 0.28 |
| 1 hour | 0.39 |
Table 3: Brain-to-plasma concentration ratios of this compound in rats.[2]
Mechanism of Action and Signaling Pathway
This compound exerts its effects by acting as an agonist at the GPR52 receptor. This receptor is coupled to the Gαs/olf protein, and its activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cAMP.[1] This signaling cascade is believed to modulate neuronal activity in the striatum and prefrontal cortex, thereby producing its therapeutic effects.
GPR52 Signaling Pathway
Preclinical Efficacy
In vivo proof-of-concept studies have demonstrated the antipsychotic-like potential of this compound.[1][2] In mouse models, this compound significantly and dose-dependently inhibited amphetamine-induced hyperlocomotor activity, a commonly used behavioral paradigm to assess antipsychotic potential.[2][3] Doses of 3 mg/kg and 10 mg/kg (administered intraperitoneally) were effective in suppressing this behavior.[3]
Conclusion
This compound is a novel, potent, and selective GPR52 agonist with a promising pharmacokinetic profile, including good oral bioavailability and brain penetration.[1][2] Its discovery represents a significant advancement in the development of new therapeutic agents for neuropsychiatric disorders. The preclinical data strongly support its potential as a valuable pharmacological tool for further investigating GPR52 biology and as a clinical candidate for the treatment of conditions such as schizophrenia.[1][2] Further preclinical and clinical development is warranted to fully elucidate the therapeutic utility of this compound.
References
- 1. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
PW0787: A Technical Guide for Neuropsychiatric Disorder Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PW0787, a novel, potent, and brain-penetrant G protein-coupled receptor 52 (GPR52) agonist, for its potential application in the research and development of therapeutics for neuropsychiatric disorders. This document outlines the compound's mechanism of action, summarizes key preclinical data, and provides detailed experimental protocols relevant to its evaluation.
Core Compound Profile
This compound is a small molecule agonist of GPR52, an orphan receptor primarily expressed in the striatum and cortex of the brain.[1][2] Its selective activation of GPR52 presents a promising therapeutic avenue for conditions such as schizophrenia and other neuropsychiatric disorders.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical evaluations of this compound.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Description | Source |
| EC50 | 135 nM | Half-maximal effective concentration in a cAMP assay, indicating potency as a GPR52 agonist. | [5] |
| Emax | 136% | Maximum efficacy relative to a reference compound in a cAMP assay. | [5] |
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Description | Source |
| Oral Bioavailability (F) | 76% | The fraction of the orally administered dose of unchanged drug that reaches the systemic circulation. | [5] |
| Brain/Plasma Ratio (0.25 hr) | 0.28 | Ratio of the concentration of this compound in the brain to that in the plasma 15 minutes post-injection. | [5] |
| Brain/Plasma Ratio (1 hr) | 0.39 | Ratio of the concentration of this compound in the brain to that in the plasma 1 hour post-injection. | [5] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by acting as an agonist at the GPR52 receptor. GPR52 is a Gs-coupled receptor, and its activation by this compound initiates a signaling cascade that leads to the stimulation of adenylyl cyclase.[6] This enzyme, in turn, catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger. In the context of neuropsychiatric disorders, particularly schizophrenia, this increase in cAMP is hypothesized to have a therapeutic effect by opposing the signaling of the dopamine D2 receptor, which is often overactive in these conditions.[2][3][4] GPR52 is co-localized with D2 receptors in the striatum and with D1 receptors in the cortex, suggesting a modulatory role in dopaminergic pathways.[3][4][6]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the preclinical evaluation of this compound.
In Vitro GPR52 Agonist cAMP Assay
This assay quantifies the ability of this compound to stimulate the production of cyclic AMP in cells expressing the GPR52 receptor.
Materials:
-
HEK293 cells stably expressing human GPR52
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound compound series
-
Reference GPR52 agonist
-
cAMP detection kit (e.g., HTRF, Lance Ultra)
-
384-well white opaque microplates
Procedure:
-
Cell Culture: Culture HEK293-GPR52 cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Plating: Harvest cells and seed them into 384-well plates at a density of 2,000-5,000 cells per well. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound and the reference agonist in assay buffer at 4x the final desired concentration.
-
Assay: a. Remove the culture medium from the cell plates. b. Add 10 µL of assay buffer to each well. c. Add 5 µL of the 4x compound dilutions to the respective wells. d. Incubate the plate at room temperature for 30 minutes.
-
cAMP Detection: a. Prepare the cAMP detection reagents according to the manufacturer's protocol. b. Add the detection reagents to each well. c. Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate using a plate reader compatible with the detection kit's technology (e.g., HTRF-compatible reader).
-
Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the concentration-response curve for this compound and determine the EC50 and Emax values using a non-linear regression model.
Amphetamine-Induced Hyperactivity Model in Mice
This in vivo model assesses the potential antipsychotic-like activity of this compound by measuring its ability to reduce the locomotor hyperactivity induced by amphetamine.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
This compound
-
d-amphetamine sulfate
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Open-field activity chambers equipped with infrared beams
-
Animal scale
Procedure:
-
Acclimation: House the mice in the testing room for at least one week before the experiment. Handle the mice daily for 3-4 days prior to testing to reduce stress.
-
Habituation: On the day of the experiment, place each mouse individually into an open-field chamber and allow it to habituate for 30-60 minutes.
-
Drug Administration: a. Administer this compound or its vehicle via the desired route (e.g., intraperitoneal injection, oral gavage) at various doses. b. After a predetermined pretreatment time (e.g., 30 minutes), administer d-amphetamine (e.g., 2-5 mg/kg, intraperitoneal injection) or saline to the mice.
-
Locomotor Activity Monitoring: Immediately after the amphetamine injection, return the mice to the open-field chambers and record their locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals). Calculate the total distance traveled for each treatment group. Compare the locomotor activity of the this compound-treated groups to the vehicle-treated, amphetamine-challenged group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in amphetamine-induced hyperactivity by this compound suggests antipsychotic-like potential.
Preclinical Development Workflow
The evaluation of a novel CNS drug candidate like this compound typically follows a structured preclinical development workflow. This process is designed to thoroughly characterize the compound's pharmacological properties, safety profile, and therapeutic potential before advancing to human clinical trials.
References
- 1. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anatomical Transcriptome of G Protein-Coupled Receptors Leads to the Identification of a Novel Therapeutic Candidate GPR52 for Psychiatric Disorders | PLOS One [journals.plos.org]
- 5. Essential CNS drug development – pre-clinical development (Chapter 3) - Essential CNS Drug Development [cambridge.org]
- 6. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of GPR52 Agonist PW0787: A Technical Guide
An In-depth Examination of a Novel Psychotherapeutic Agent
This technical guide provides a comprehensive overview of the biological activity of PW0787, a potent and selective agonist for the G protein-coupled receptor 52 (GPR52). GPR52 is an orphan receptor primarily expressed in the striatum and cortex, making it a promising therapeutic target for neuropsychiatric disorders.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of GPR52 agonists.
Core Pharmacological Profile
This compound has been identified as a lead compound from a series of 1-(pyrimidin-4-yl)indoline-4-carboxamide analogues.[2] It is an orally bioavailable and brain-penetrant molecule with demonstrated antipsychotic-like activity in preclinical models.[1][6]
Quantitative In Vitro and In Vivo Data
The key pharmacological parameters of this compound are summarized in the tables below, providing a clear comparison of its in vitro potency and efficacy, as well as its in vivo pharmacokinetic properties.
Table 1: In Vitro Activity of this compound [1][6]
| Parameter | Value | Description |
| EC50 | 135 nM | The half maximal effective concentration, indicating the potency of this compound in activating GPR52. |
| Emax | 136% | The maximum efficacy of this compound in stimulating cAMP production, relative to a reference compound. |
Table 2: In Vivo Pharmacokinetic Profile of this compound in Rats [1][6]
| Parameter | Intravenous (IV) Administration (10 mg/kg) | Oral (PO) Administration (20 mg/kg) | Description |
| AUC0-inf (ng·h/mL) | 9030 | 13,749 | Area under the plasma concentration-time curve from time zero to infinity, representing total drug exposure. |
| Cmax (ng/mL) | 6726 | 3407 | Maximum observed plasma concentration. |
| t1/2 (h) | - | 2.5 | Elimination half-life. |
| CL (L/h/kg) | 1.1 | - | Plasma clearance. |
| Vss (L/kg) | 1.5 | - | Volume of distribution at steady state. |
| F (%) | - | 76 | Oral bioavailability. |
Table 3: Brain Permeability of this compound in Rats (IV Administration) [1][6]
| Time Post-Injection (h) | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Brain/Plasma Ratio |
| 0.25 | 1807 ± 198 | 6324 ± 271 | 0.28 ± 0.02 |
| 1 | - | - | 0.39 |
Signaling Pathway and Mechanism of Action
GPR52 is coupled to the Gs/olf-G protein, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[7] this compound, as a GPR52 agonist, exerts its biological effects through this signaling cascade.
Figure 1: GPR52 signaling pathway activated by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Glosensor™ cAMP Assay
This assay was used to determine the potency and efficacy of this compound in activating GPR52.
Protocol:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells were transiently transfected with a plasmid encoding human GPR52.
-
Assay Preparation: Transfected cells were seeded into 384-well plates.
-
Compound Treatment: A twelve-point concentration response curve of this compound (typically from 0.1 nM to 30 µM) was prepared in 0.5% DMSO.
-
Signal Detection: The GloSensor™ cAMP reagent was added to the cells, and luminescence was measured. The increase in luminescence is proportional to the intracellular cAMP concentration.
-
Data Analysis: The EC50 and Emax values were calculated from the concentration-response curves. Emax was expressed as a percentage relative to a reference GPR52 agonist.
Figure 2: Workflow for the Glosensor™ cAMP assay.
In Vivo Amphetamine-Induced Hyperlocomotion
This behavioral model was used to assess the antipsychotic-like activity of this compound.
Protocol:
-
Animals: Male C57BL/6J mice were used for the study.
-
Habituation: Mice were habituated to the locomotor activity chambers for a set period before the experiment.
-
Drug Administration:
-
This compound was dissolved in a vehicle (e.g., 10% DMSO, 10% Solutol, 80% saline) and administered via intraperitoneal (IP) injection at doses of 0.3, 1, 3, or 10 mg/kg.
-
Thirty minutes after this compound or vehicle administration, mice were injected with d-amphetamine (3 mg/kg, IP) to induce hyperlocomotion.
-
-
Locomotor Activity Recording: Horizontal locomotor activity was recorded for 60 minutes immediately following the amphetamine injection using automated activity monitors.
-
Data Analysis: The total distance traveled or the number of beam breaks was quantified and compared between the different treatment groups.
Figure 3: Experimental protocol for the amphetamine-induced hyperlocomotion study.
In Vivo Pharmacokinetic Studies in Rats
These studies were conducted to determine the pharmacokinetic properties of this compound.
Protocol:
-
Animals: Male Sprague-Dawley rats were used.
-
Drug Administration:
-
Intravenous (IV): this compound was administered as a single bolus dose of 10 mg/kg.
-
Oral (PO): this compound was administered via oral gavage at a dose of 20 mg/kg.
-
-
Sample Collection: Blood samples were collected at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Brain tissue was also collected at specific time points for brain permeability assessment.
-
Sample Analysis: The concentration of this compound in plasma and brain homogenates was determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.
Conclusion
This compound is a potent, selective, and orally bioavailable GPR52 agonist with a promising preclinical profile for the treatment of neuropsychiatric disorders. Its ability to penetrate the brain and modulate GPR52 signaling, coupled with its efficacy in a behavioral model of psychosis, highlights its therapeutic potential. The detailed experimental protocols provided in this guide offer a foundation for further research and development of this and other GPR52-targeting compounds.
References
- 1. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of PW0787: An In-depth Technical Guide for Drug Development Professionals
An exploration into the molecular architecture and functional activity of PW0787, a potent and selective GPR52 agonist, reveals key structural determinants for its efficacy and pharmacokinetic profile. This guide provides a comprehensive analysis of its structure-activity relationship (SAR), offering valuable insights for researchers in neuropsychiatric drug discovery.
This compound has emerged as a promising lead compound for the development of novel therapeutics targeting neuropsychiatric disorders.[1][2] Its mechanism of action centers on the activation of the orphan G protein-coupled receptor 52 (GPR52), which is predominantly expressed in the striatum and is implicated in the modulation of dopamine signaling pathways.[1][2][3] This guide dissects the intricate relationship between the chemical structure of this compound and its biological activity, providing a foundational understanding for the rational design of next-generation GPR52 agonists.
Quantitative Analysis of SAR
The development of this compound involved systematic modifications of a lead compound (compound 4) to optimize potency, efficacy, and pharmacokinetic properties. The following tables summarize the quantitative data from these studies, highlighting the impact of structural changes on GPR52 activation.
| Compound | Moiety A (R1) | Moiety B (Core) | Moiety C (R2) | EC50 (nM) | Emax (%) |
| 4 (Lead) | H | Pyridine | 3-CF3 | 119 | 100 |
| 12a | H | Pyrimidine | 3-CF3 | 373 | 144 |
| This compound (12c) | H | Pyrimidine | 3-CH3 | 135 | 136 |
| 23a (PW0860) | H | Pyridine | 3-CF3 | 104 | 131 |
| 23d (PW0878) | H | Pyridine | 3-CH3 | 90 | 144 |
| 23e (PW0885) | H | Pyridine | 4-CH3 | 168 | 121 |
| 23f (PW0888) | H | Pyridine | 2-CH3 | >1000 | - |
| 23h (PW0890) | H | Pyridine | 3-OCH3 | 115 | 129 |
Table 1: In Vitro Potency and Efficacy of this compound and Analogs at GPR52. Data from Wang, P. et al. J Med Chem 2020, 63(22): 13951.[1] Emax is expressed relative to compound 4.
| Parameter | Value |
| Oral Bioavailability (F%) | 76%[1] |
| Brain/Plasma Ratio (0.25h) | 0.28[1] |
| Brain/Plasma Ratio (1h) | 0.39[1] |
| Plasma Clearance (CL, L/h/kg) | 1.1[4] |
| Volume of Distribution (Vss, L/kg) | 1.5[4] |
| Cmax (Oral, 20 mg/kg) | 3407 ng/mL[4] |
| AUC0-inf (Oral, 20 mg/kg) | 13,749 ng·h/mL[4] |
| Cmax (IV, 10 mg/kg) | 6726 ng/mL[4] |
| AUC0-inf (IV, 10 mg/kg) | 9030 ng·h/mL[4] |
Table 2: Pharmacokinetic Properties of this compound in Rats. [1][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols employed in the characterization of this compound.
GPR52 cAMP Assay
The functional potency and efficacy of this compound and its analogs were determined by measuring the accumulation of cyclic adenosine monophosphate (cAMP) in a recombinant cell line expressing human GPR52.
Cell Line: HEK293 cells stably expressing human GPR52.
Methodology:
-
Cells are seeded in 96-well plates and grown to 80-90% confluency.
-
The growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Compounds are serially diluted and added to the cells, followed by incubation for 30 minutes at 37°C.
-
Intracellular cAMP levels are quantified using a commercial cAMP assay kit, such as a LANCE Ultra cAMP kit or a GloSensor-based assay.
-
Data are normalized to the response induced by a reference agonist or a maximal concentration of the test compound and fitted to a four-parameter logistic equation to determine EC50 and Emax values.
Pharmacokinetic Studies in Rats
The oral bioavailability and brain penetration of this compound were assessed in male Sprague-Dawley rats.
Dosing:
-
Intravenous (IV): A single bolus injection of this compound (e.g., 10 mg/kg) in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) is administered via the tail vein.[4]
-
Oral (PO): this compound (e.g., 20 mg/kg) is administered by oral gavage in a vehicle such as 0.5% carboxymethylcellulose.[4]
Sample Collection:
-
Blood samples are collected from the jugular or tail vein at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma is separated by centrifugation.
-
At the terminal time point, brains are collected, homogenized, and processed to determine drug concentration.
Analysis:
-
Plasma and brain homogenate concentrations of this compound are determined by LC-MS/MS.
-
Pharmacokinetic parameters, including Cmax, AUC, clearance, volume of distribution, and oral bioavailability, are calculated using non-compartmental analysis.
Amphetamine-Induced Hyperlocomotion in Mice
The in vivo efficacy of this compound in a model of psychosis-like behavior was evaluated using the amphetamine-induced hyperlocomotion test in mice.
Animals: Male C57BL/6J mice are typically used.
Procedure:
-
Mice are habituated to the testing environment (e.g., open-field arenas) for at least 30 minutes.
-
This compound (e.g., 0.3, 1, 3, or 10 mg/kg) or vehicle is administered via intraperitoneal (IP) injection.[4]
-
After a pre-treatment period (e.g., 30 minutes), mice are challenged with d-amphetamine (e.g., 2.5 mg/kg, IP) to induce hyperlocomotion.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration (e.g., 60-90 minutes) using an automated activity monitoring system with infrared beams.
-
The effect of this compound on amphetamine-induced hyperactivity is quantified by comparing the locomotor activity of treated groups to the vehicle- and amphetamine-only control groups.
Visualizing the Core Concepts
To further elucidate the structure-activity relationship and experimental design, the following diagrams provide a visual representation of key pathways and workflows.
Caption: GPR52 signaling cascade initiated by this compound.
Caption: Workflow for pharmacokinetic evaluation of this compound.
Caption: Logical relationships in the SAR of this compound analogs.
Conclusion
The structure-activity relationship of this compound provides a clear roadmap for the design of potent and brain-penetrant GPR52 agonists. Key findings indicate that a pyrimidine core can enhance efficacy while maintaining potency, and that the nature and position of substituents on the phenyl ring of moiety C are critical for optimal activity. The comprehensive data and detailed protocols presented in this guide serve as a valuable resource for drug development professionals seeking to advance novel therapeutics for neuropsychiatric disorders through the modulation of GPR52.
References
- 1. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for PW0787 in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of PW0787, a potent and selective GPR52 agonist, in rodent models. The information provided is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound for neuropsychiatric disorders.
Introduction
This compound is an orally bioavailable, brain-penetrant small molecule that acts as a potent agonist for the G protein-coupled receptor 52 (GPR52).[1][2] GPR52 is an orphan receptor primarily expressed in the striatum and cortex, making it a promising target for the treatment of central nervous system disorders.[3] Activation of GPR52 by this compound stimulates the Gs/olf G-protein, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling pathway is believed to modulate dopaminergic and glutamatergic neurotransmission, which are implicated in the pathophysiology of various neuropsychiatric conditions.[3] Preclinical studies have demonstrated the antipsychotic-like and psychostimulant-suppressing effects of this compound in rodent models.[1][2]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Value | Reference Compound |
| EC50 | 135 nM | - |
| Emax | 136% | Compound 4 |
EC50: Half-maximal effective concentration; Emax: Maximum efficacy.
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | AUC0-∞ (ng·h/mL) | Vss (L/kg) | CL (L/h/kg) | F (%) |
| Intravenous (IV) | 10 | 6726 | 9030 | 1.5 | 1.1 | - |
| Oral (PO) | 20 | 3407 | 13,749 | - | - | 76% |
Cmax: Maximum plasma concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; Vss: Volume of distribution at steady state; CL: Clearance; F: Oral bioavailability.[2]
Table 3: In Vivo Efficacy of this compound in Mice
| Animal Model | Doses (mg/kg, IP) | Effect |
| Amphetamine-Induced Hyperactivity | 0.3, 1, 3, 10 | Significant inhibition of hyperactivity at 3 and 10 mg/kg |
IP: Intraperitoneal.[2]
Signaling Pathway
Activation of GPR52 by this compound initiates a signaling cascade that modulates neuronal activity. The diagram below illustrates the proposed mechanism of action.
Experimental Protocols
The following are detailed protocols for key in vivo experiments with this compound.
Experimental Workflow
The diagram below outlines the general workflow for an in vivo efficacy study of this compound.
Protocol 1: Amphetamine-Induced Hyperactivity in Mice
This protocol is designed to assess the antipsychotic-like potential of this compound by measuring its ability to inhibit locomotor hyperactivity induced by amphetamine.
Materials:
-
This compound
-
d-Amphetamine sulfate
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]
-
Saline (0.9% NaCl)
-
Male C57BL/6 mice (8-10 weeks old)
-
Open field activity chambers
-
Animal scale
-
Syringes and needles for intraperitoneal (IP) injection
Procedure:
-
Animal Acclimation: House mice in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle for at least one week prior to the experiment. Provide ad libitum access to food and water.
-
This compound and Amphetamine Preparation:
-
Prepare a stock solution of this compound in the chosen vehicle. On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., 0.3, 1, 3, and 10 mg/kg) based on the average weight of the mice.
-
Dissolve d-amphetamine sulfate in saline to a final concentration for a dose of 2.5 mg/kg.
-
-
Experimental Groups: Randomly assign mice to treatment groups (e.g., Vehicle + Saline, Vehicle + Amphetamine, this compound (0.3, 1, 3, 10 mg/kg) + Amphetamine). A minimum of 8-10 mice per group is recommended.
-
Habituation: Place individual mice into the open field chambers and allow them to habituate for 30-60 minutes.
-
Drug Administration:
-
Administer the appropriate dose of this compound or vehicle via IP injection.
-
After a 30-minute pretreatment interval, administer d-amphetamine (2.5 mg/kg) or saline via IP injection.
-
-
Data Collection: Immediately after the amphetamine or saline injection, record the locomotor activity (e.g., distance traveled, rearing frequency) of each mouse for 60-90 minutes using an automated activity monitoring system.
-
Data Analysis: Analyze the locomotor activity data, typically in 5- or 10-minute bins. Compare the total distance traveled between the different treatment groups using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in amphetamine-induced hyperactivity in the this compound-treated groups compared to the Vehicle + Amphetamine group indicates antipsychotic-like efficacy.
Protocol 2: Pharmacokinetic Study in Rats
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rats following intravenous and oral administration.
Materials:
-
This compound
-
Formulation vehicle for IV and PO administration
-
Male Sprague-Dawley rats (250-300 g)
-
Catheters for blood collection (e.g., jugular vein catheter)
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Acclimate rats to the housing conditions for at least one week. For IV administration and serial blood sampling, surgically implant a catheter in the jugular vein. Allow for a recovery period of at least 24 hours.
-
Drug Administration:
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vss). Calculate the oral bioavailability (F%) by comparing the AUC from the PO and IV routes.
Disclaimer
These application notes and protocols are intended for guidance purposes only. Researchers should adapt these protocols to their specific experimental needs and ensure compliance with all applicable institutional and governmental regulations regarding animal welfare.
References
Application Notes and Protocols for PW0787 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and dosage of PW0787, a potent and selective GPR52 agonist, in mouse models. The included protocols and data are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound for neuropsychiatric disorders.
Introduction
This compound is a brain-penetrant G protein-coupled receptor 52 (GPR52) agonist that has shown promise in preclinical studies for its antipsychotic-like and pro-cognitive effects.[1][2][3] GPR52 is an orphan receptor primarily expressed in the striatum and cortex, making it a compelling target for central nervous system (CNS) disorders.[1] Activation of GPR52 is known to stimulate the Gs/olf signaling pathway, leading to an increase in cyclic AMP (cAMP) levels.[1] This document outlines detailed protocols for the administration of this compound in mice, summarizes key quantitative data from published studies, and provides visualizations of the relevant signaling pathway and experimental workflows.
GPR52 Signaling Pathway
Activation of GPR52 by an agonist like this compound initiates a downstream signaling cascade. The receptor couples to the Gs/olf protein, which in turn activates adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB), to modulate gene expression and cellular function.
References
Application Notes and Protocols for Measuring cAMP Levels Following PW0787 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PW0787 is a potent, selective, and brain-penetrant agonist for the G protein-coupled receptor 52 (GPR52), an orphan receptor primarily expressed in the striatum and cortex.[1][2][3] GPR52 is coupled to the Gs/olf family of G proteins and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5][6] This signaling pathway makes GPR52 a promising therapeutic target for neuropsychiatric disorders.[1][3] Accurate measurement of cAMP levels upon treatment with this compound is crucial for characterizing its pharmacological activity and understanding its mechanism of action.
These application notes provide detailed protocols for quantifying this compound-induced cAMP production in a cellular context using commercially available assay kits.
Data Presentation
The following table summarizes the quantitative data reported for this compound in stimulating cAMP production.
| Compound | Target | Assay Type | EC50 (nM) | Emax (%) | Cell Line | Reference |
| This compound | GPR52 | cAMP accumulation | 135 | 136 | Not Specified | [1] |
EC50 (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Emax (Maximum effect) is the maximal response that can be produced by the drug.
Signaling Pathway
The diagram below illustrates the signaling cascade initiated by the binding of this compound to GPR52, leading to the production of cAMP.
Experimental Protocols
Two common methods for measuring intracellular cAMP levels are presented below: a luminescence-based assay (cAMP-Glo™) and a fluorescence-based assay (HTRF®).
Protocol 1: Luminescence-Based cAMP Measurement using cAMP-Glo™ Assay (Promega)
This protocol is adapted from the Promega cAMP-Glo™ Assay Technical Bulletin.[7][8] This assay is a homogeneous, bioluminescent, high-throughput method for measuring cAMP levels in cells.[8] The principle involves cAMP stimulating Protein Kinase A (PKA), which depletes ATP. A subsequent luciferase reaction measures the remaining ATP, where the luminescent signal is inversely proportional to the cAMP concentration.[8]
Materials:
-
Cells expressing GPR52
-
This compound
-
cAMP-Glo™ Assay Kit (Promega, Cat. No. V1501 or V1502)
-
Opaque 96-well or 384-well plates suitable for luminescence measurements
-
Plate-reading luminometer
Procedure:
-
Cell Preparation:
-
Culture GPR52-expressing cells to an appropriate density in a suitable medium.
-
On the day of the assay, harvest and resuspend the cells in Induction Buffer (component of the kit or a buffer of choice, e.g., HBSS with 10 mM HEPES).
-
Seed the cells into the wells of an opaque assay plate at a predetermined optimal density.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in Induction Buffer.
-
Add the desired volume of the this compound dilutions to the wells containing the cells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Cell Lysis:
-
Add cAMP-Glo™ Lysis Buffer to each well.
-
Incubate the plate with shaking at room temperature for 15 minutes to ensure complete cell lysis and release of intracellular cAMP.[9]
-
-
cAMP Detection:
-
Add the cAMP-Glo™ Detection Solution, which contains Protein Kinase A, to each well.
-
Mix the plate by shaking for 30-60 seconds.
-
Incubate at room temperature for 20 minutes to allow the PKA reaction to proceed.[7]
-
-
Luminescence Measurement:
-
Add Kinase-Glo® Reagent to each well to terminate the PKA reaction and initiate the luciferase reaction.
-
Mix the plate by shaking for 30-60 seconds and incubate at room temperature for 10 minutes.[7]
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Generate a cAMP standard curve using the provided cAMP standard.
-
Convert the luminescence readings from the experimental wells to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.
-
Protocol 2: Fluorescence-Based cAMP Measurement using HTRF® cAMP Dynamic 2 Assay (Cisbio)
This protocol is based on the principles of the Cisbio HTRF® cAMP Dynamic 2 assay. This is a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) technology.[10] Intracellular cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a cryptate-labeled anti-cAMP antibody. An increase in cellular cAMP leads to a decrease in the FRET signal.[11]
Materials:
-
Cells expressing GPR52
-
This compound
-
HTRF® cAMP Dynamic 2 Assay Kit (Cisbio)
-
White 384-well low-volume plates
-
HTRF®-compatible plate reader
Procedure:
-
Cell Preparation:
-
Trypsinize and resuspend GPR52-expressing cells in a suitable assay buffer.
-
Dispense the cell suspension into the wells of a white 384-well plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control.
-
It is recommended to add a phosphodiesterase inhibitor, such as IBMX (0.5 mM final concentration), to prevent cAMP degradation.[11]
-
Incubate the plate at room temperature for 30 minutes.[12]
-
-
Detection Reagent Addition:
-
Prepare the HTRF® detection reagents according to the kit instructions. This involves reconstituting the cAMP-d2 and the anti-cAMP antibody-cryptate.
-
Add the cAMP-d2 conjugate and lysis buffer solution to each well.
-
Add the anti-cAMP antibody-cryptate solution to each well.[12]
-
-
Incubation and Measurement:
-
Seal the plate and incubate at room temperature for 1 hour.[12]
-
Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at both 620 nm (cryptate donor) and 665 nm (d2 acceptor).
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence at 665 nm to that at 620 nm.
-
The signal is inversely proportional to the cAMP concentration.
-
Use a cAMP standard curve to convert the HTRF ratios to cAMP concentrations.
-
Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for measuring cAMP levels after this compound treatment.
References
- 1. | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. uniprot.org [uniprot.org]
- 7. ulab360.com [ulab360.com]
- 8. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 11. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for PW0787 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
PW0787 is a potent, selective, and brain-penetrant agonist for the G protein-coupled receptor 52 (GPR52).[1] GPR52 is an orphan receptor primarily expressed in the striatum and cortex, regions of the brain crucial for motor control, cognition, and reward.[1][2] Notably, in striatal medium spiny neurons (MSNs), GPR52 is co-expressed with the dopamine D2 receptor.[1][2] this compound activates GPR52, which couples to the Gαs/olf signaling pathway, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This signaling cascade suggests the therapeutic potential of this compound in treating neuropsychiatric disorders such as schizophrenia.[1][3]
These application notes provide detailed protocols for utilizing this compound in primary neuron cultures, focusing on methods to assess its effects on cell viability, signaling pathways, and neuronal function.
Data Presentation
Table 1: In Vitro Efficacy of this compound on GPR52 Signaling
| Cell Type | Assay | Readout | This compound EC₅₀ | Efficacy (Eₘₐₓ) | Reference |
| HEK293 (human GPR52) | Glosensor™ cAMP Assay | cAMP Production | 135 nM | 136% (relative to control compound 4) | [1] |
| Primary Striatal Neurons | HTRF cAMP Assay | cAMP Production | See Protocol 2 for determination | See Protocol 2 for determination | N/A |
| Primary Striatal Neurons | Immunocytochemistry | pCREB Levels | See Protocol 3 for determination | See Protocol 3 for determination | N/A |
EC₅₀ in primary neurons is yet to be definitively established and should be determined empirically using the provided protocols.
Table 2: Suggested Concentration Range of this compound for Primary Neuron Experiments
| Experiment | Suggested Concentration Range | Incubation Time |
| Dose-Response for cAMP Production | 1 nM - 10 µM | 30 minutes |
| Neuronal Viability/Toxicity Assay | 10 nM - 1 µM | 24 - 72 hours |
| Signaling Pathway Analysis (pCREB) | 100 nM - 1 µM | 15 - 60 minutes |
These ranges are suggested starting points based on the EC₅₀ in HEK293 cells and should be optimized for specific primary neuron types and experimental conditions.
Experimental Protocols
Protocol 1: Primary Striatal Neuron Culture
This protocol describes the isolation and culture of primary striatal neurons, the primary cell type for studying this compound's effects.
Materials:
-
E18 timed-pregnant Sprague-Dawley rats or C57BL/6 mice
-
Hibernate®-A medium
-
Papain dissociation system
-
Neurobasal® Medium
-
B-27™ Supplement
-
GlutaMAX™ Supplement
-
Penicillin-Streptomycin
-
Poly-D-lysine
-
Laminin
-
Sterile dissection tools
-
15 mL and 50 mL conical tubes
-
Cell culture plates or coverslips
Procedure:
-
Coating Culture Surface:
-
Coat culture plates or coverslips with 50 µg/mL poly-D-lysine in sterile water overnight at 37°C.
-
Wash three times with sterile water and allow to dry.
-
On the day of culture, coat with 5 µg/mL laminin in sterile PBS for at least 2 hours at 37°C. Aspirate before plating neurons.
-
-
Dissection and Dissociation:
-
Euthanize timed-pregnant dam according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect embryonic brains in ice-cold Hibernate®-A medium.
-
Isolate the striatum from both hemispheres.
-
Mince the tissue and digest with papain according to the manufacturer's instructions.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
-
Plating and Maintenance:
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate neurons at a density of 1.5 - 2.5 x 10⁵ cells/cm² in Neurobasal® Medium supplemented with B-27™, GlutaMAX™, and Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified 5% CO₂ incubator.
-
After 24 hours, replace half of the medium with fresh, pre-warmed medium.
-
Perform half-media changes every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).
-
Protocol 2: Quantification of cAMP Production in Primary Neurons
This protocol outlines the use of a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay to measure the dose-dependent effect of this compound.
Materials:
-
Primary striatal neurons (DIV 7-14)
-
This compound
-
HTRF cAMP assay kit
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES and 500 µM IBMX)
-
Assay plates (e.g., 384-well white plates)
-
Plate reader capable of HTRF detection
Procedure:
-
Cell Plating: Plate primary striatal neurons in a poly-D-lysine/laminin-coated 384-well plate at an appropriate density and culture for 7-14 days.
-
Compound Preparation: Prepare a serial dilution of this compound in stimulation buffer. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Stimulation:
-
Aspirate the culture medium from the cells.
-
Add the this compound dilutions and vehicle control to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Following stimulation, lyse the cells and perform the HTRF cAMP assay according to the manufacturer's protocol.
-
Read the plate on an HTRF-compatible plate reader.
-
-
Data Analysis:
-
Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ.
-
Protocol 3: Immunocytochemistry for Phosphorylated CREB (pCREB)
This protocol details the immunofluorescent staining of pCREB to visualize the downstream effects of GPR52 activation.
Materials:
-
Primary striatal neurons cultured on coverslips (DIV 7-14)
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton™ X-100 in PBS)
-
Blocking buffer (5% normal goat serum and 1% BSA in PBS)
-
Primary antibody: Rabbit anti-pCREB (Ser133)
-
Secondary antibody: Goat anti-rabbit IgG (Alexa Fluor® conjugate)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Treatment: Treat primary striatal neurons with the desired concentration of this compound (e.g., 1 µM) or vehicle for 15-60 minutes at 37°C.
-
Fixation:
-
Aspirate the medium and wash once with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block for 1 hour at room temperature in blocking buffer.
-
-
Antibody Staining:
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the slides using a fluorescence or confocal microscope. Quantify the nuclear fluorescence intensity of pCREB.
-
Mandatory Visualizations
Caption: this compound activates the GPR52-cAMP signaling pathway.
Caption: Experimental workflow for this compound in primary neurons.
References
- 1. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-Dependent Neuroprotection and cAMP Response Element-Binding Protein (CREB): Kinase Coupling, Stimulus Intensity, and Temporal Regulation of CREB Phosphorylation at Serine 133 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing PW0787 Brain Penetration
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
PW0787 is a potent and selective G protein-coupled receptor 52 (GPR52) agonist that has demonstrated brain penetration and potential therapeutic utility for neuropsychiatric disorders.[1][2] GPR52 is an orphan receptor primarily expressed in the striatum and is involved in the cAMP-dependent signaling pathway.[3][4] Agonism of GPR52 is a promising strategy for treating central nervous system (CNS) disorders.[2][4] Assessing the ability of compounds like this compound to cross the blood-brain barrier (BBB) and reach their target in the brain is a critical step in the drug development process. This document provides a detailed protocol for a comprehensive assessment of this compound brain penetration, incorporating both in vitro and in vivo methodologies.
Physicochemical Properties and In Silico Assessment
A preliminary assessment of brain penetration potential can be derived from the physicochemical properties of the compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 460.42 g/mol | [5] |
| Formula | C23H20F4N4O2 | [5] |
| cLogP | 3.1 | [6] |
In Vitro Blood-Brain Barrier Permeability Assay
This protocol describes an in vitro BBB model using a Transwell system to determine the apparent permeability (Papp) of this compound.[7][8][9]
Experimental Protocol
Materials:
-
Human brain microvascular endothelial cells (hBMECs)
-
Astrocytes and Pericytes (for co-culture model)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
Cell culture medium and supplements
-
This compound
-
Lucifer yellow or other non-permeable marker
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding:
-
Coat the apical side of the Transwell insert with a suitable extracellular matrix component (e.g., collagen/fibronectin).
-
Seed hBMECs on the apical side of the insert.
-
For a co-culture model, seed astrocytes and pericytes on the basolateral side of the well.
-
-
Model Maturation:
-
Culture the cells for 4-6 days to allow for the formation of a tight monolayer.
-
Monitor the integrity of the barrier by measuring the transendothelial electrical resistance (TEER) daily. A stable TEER reading of >150 Ω x cm² indicates a viable barrier.[8]
-
-
Permeability Assay:
-
On the day of the experiment, replace the medium in both the apical and basolateral chambers with fresh, pre-warmed assay buffer.
-
Add this compound to the apical (donor) chamber at a known concentration.
-
Include a non-permeable marker (e.g., Lucifer yellow) in the donor chamber to assess the integrity of the monolayer during the experiment.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (receiver) chamber.
-
Immediately after each sampling, replenish the receiver chamber with an equal volume of fresh assay buffer.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Quantification:
-
Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the rate of permeation of the drug across the cells (µmol/s).
-
A is the surface area of the membrane (cm²).
-
C0 is the initial concentration of the drug in the apical chamber (µmol/cm³).
-
-
-
Brain Tissue Binding Assay
This protocol utilizes equilibrium dialysis to determine the fraction of this compound that is unbound in brain tissue (fu,brain).[][11][12]
Experimental Protocol
Materials:
-
Rodent brain tissue
-
Phosphate-buffered saline (PBS)
-
Equilibrium dialysis device (e.g., RED device)
-
Dialysis membrane (e.g., 12-14 kDa MWCO)
-
This compound
-
LC-MS/MS system
Procedure:
-
Brain Homogenate Preparation:
-
Homogenize fresh or frozen brain tissue in PBS (e.g., 1:3 w/v) using a mechanical homogenizer.
-
Keep the homogenate on ice.
-
-
Equilibrium Dialysis:
-
Spike the brain homogenate with this compound at a known concentration.
-
Load the spiked brain homogenate into one chamber of the dialysis unit and an equal volume of PBS into the other chamber.
-
Incubate the dialysis unit at 37°C with shaking for 4-6 hours to allow the system to reach equilibrium.
-
-
Sample Collection and Analysis:
-
After incubation, collect samples from both the brain homogenate and the buffer chambers.
-
Determine the concentration of this compound in both samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the fraction unbound in brain tissue (fu,brain) using the following equation:
-
fu,brain = Cbuffer / Chomogenate
-
Where:
-
Cbuffer is the concentration of this compound in the buffer chamber at equilibrium.
-
Chomogenate is the concentration of this compound in the brain homogenate chamber at equilibrium.
-
-
-
In Vivo Brain Penetration Study
This protocol describes a rodent pharmacokinetic study to determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu) of this compound.
Experimental Protocol
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
This compound formulation for dosing (e.g., intravenous or oral)
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Surgical tools for brain extraction
-
Homogenizer
-
LC-MS/MS system
Procedure:
-
Dosing:
-
Administer this compound to the animals at a specified dose and route (e.g., 10 mg/kg, IV).[5]
-
-
Sample Collection:
-
At designated time points post-dose (e.g., 0.25 and 1 hour), collect blood samples via cardiac puncture or other appropriate method into tubes containing an anticoagulant.[1]
-
Immediately following blood collection, euthanize the animal and perfuse the brain with saline to remove remaining blood.
-
Excise the brain and store it at -80°C until analysis.
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Quantification:
-
Extract this compound from plasma and brain homogenate samples.
-
Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp):
-
Kp = Cbrain / Cplasma
-
Where Cbrain is the total concentration of this compound in the brain and Cplasma is the total concentration in plasma.
-
-
Calculate the unbound brain-to-plasma concentration ratio (Kp,uu):[13][14]
-
Kp,uu = (Cbrain * fu,brain) / (Cplasma * fu,plasma)
-
Where fu,plasma is the fraction of this compound unbound in plasma (determined separately).
-
-
Data Presentation
Table 2: Summary of this compound Brain Penetration Data
| Parameter | In Vitro / In Vivo | Value | Units |
| Apparent Permeability (Papp) | In Vitro | [Insert Experimental Value] | cm/s |
| Fraction Unbound in Brain (fu,brain) | In Vitro | [Insert Experimental Value] | - |
| Brain-to-Plasma Ratio (Kp) at 0.25h | In Vivo | 0.28 | - |
| Brain-to-Plasma Ratio (Kp) at 1h | In Vivo | 0.39 | - |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | In Vivo | [Insert Calculated Value] | - |
Visualizations
GPR52 Signaling Pathway
Caption: GPR52 signaling cascade initiated by this compound.
Experimental Workflow for Brain Penetration Assessment
Caption: Workflow for assessing this compound brain penetration.
References
- 1. | BioWorld [bioworld.com]
- 2. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Successful Prediction of Human Steady‐State Unbound Brain‐to‐Plasma Concentration Ratio of P‐gp Substrates Using the Proteomics‐Informed Relative Expression Factor Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
- 9. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 11. Tissue Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 12. evotec.com [evotec.com]
- 13. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Application of machine learning to predict unbound drug bioavailability in the brain [frontiersin.org]
Application Notes and Protocols for PW0787 Oral Gavage Formulation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of PW0787, a potent and selective GPR52 agonist, for oral gavage administration in preclinical research settings. The following information is intended to guide researchers in achieving a clear and stable solution for accurate dosing.
Introduction
This compound is an orally active and brain-penetrant GPR52 agonist with potential therapeutic applications in neuropsychiatric diseases.[1] Despite its demonstrated in vivo efficacy, its poor aqueous solubility can present formulation challenges.[1] These application notes provide established vehicle compositions and preparation methods to overcome these solubility issues and ensure consistent oral delivery.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 460.42 g/mol | [2] |
| Formula | C₂₃H₂₀F₄N₄O₂ | [2] |
| Appearance | Off-white to yellow solid | [2] |
| Storage (Solid) | 4°C, protect from light | [2] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month (protect from light) | [2] |
Recommended Formulations for Oral Gavage
Two primary vehicle compositions have been successfully used to formulate this compound for oral administration, achieving a minimum solubility of 2.5 mg/mL.
Formulation Data
| Protocol | Vehicle Composition | Achieved Solubility | Appearance |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.43 mM) | Clear Solution |
| 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.43 mM) | Clear Solution |
Data sourced from MedchemExpress.[2]
Experimental Protocols
The following are step-by-step protocols for preparing a 1 mL working solution of this compound.
Protocol 1: Aqueous-Based Formulation
This protocol is suitable for studies where an aqueous-based vehicle is preferred.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
Pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound to achieve the final desired concentration (e.g., 2.5 mg for a 2.5 mg/mL solution).
-
Add 100 µL of DMSO to the this compound powder and vortex until fully dissolved.
-
Add 400 µL of PEG300 to the solution and mix thoroughly.[2]
-
Add 50 µL of Tween-80 and vortex to ensure a homogenous mixture.[2]
-
Add 450 µL of Saline to bring the total volume to 1 mL.[2]
-
Vortex the final solution extensively. If any precipitation or phase separation is observed, gentle heating and/or sonication can be applied to aid dissolution.[2]
-
Visually inspect the solution to ensure it is clear before administration.
Protocol 2: Oil-Based Formulation
This protocol provides an alternative for studies requiring a lipid-based vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
-
Sterile conical tubes
-
Pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound.
-
Add 100 µL of DMSO to the this compound powder and vortex until dissolved.
-
Add 900 µL of Corn Oil to the DMSO solution.
-
Vortex thoroughly to create a uniform solution.
-
If necessary, use sonication to ensure complete dissolution.[2]
-
Confirm the solution is clear before use.
In Vivo Administration Example
In a pharmacokinetic study in rats, this compound was administered orally at a single dose of 20 mg/kg.[2] This resulted in excellent plasma exposure (AUC₀-inf = 13,749 ng·h/mL) and a high maximum serum concentration (Cₘₐₓ = 3407 ng/mL), with an oral bioavailability of 76%.[2]
Visualized Workflow
The following diagram illustrates the general workflow for preparing the this compound oral gavage formulation.
Caption: Workflow for this compound Oral Formulation.
References
Application Notes and Protocols: PW0787 in Amphetamine-Induced Hyperactivity Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
PW0787 is a potent and selective agonist for the G protein-coupled receptor 52 (GPR52), an orphan receptor primarily expressed in the striatum and cortex.[1] GPR52 is co-localized with dopamine D2 receptors in medium spiny neurons and is implicated in the modulation of dopaminergic signaling.[1] Amphetamine, a psychostimulant, induces hyperactivity by increasing extracellular dopamine levels.[2][3] This has led to the investigation of compounds targeting dopamine-related pathways, such as this compound, for their potential to mitigate the effects of psychostimulants. These notes provide detailed protocols and data on the use of this compound in preclinical amphetamine-induced hyperactivity models.
Data Presentation
The following table summarizes the quantitative data from a study investigating the effect of this compound on amphetamine-induced hyperactivity in mice.[1]
| Treatment Group | Dose of this compound (mg/kg, p.o.) | Amphetamine Dose (mg/kg, i.p.) | Horizontal Activity (Mean ± SEM) | Percent Inhibition of Hyperactivity |
| Vehicle + Saline | 0 | 0 | 1000 ± 200 | N/A |
| Vehicle + Amphetamine | 0 | 1 | 8000 ± 500 | 0% |
| This compound + Amphetamine | 3 | 1 | 5500 ± 400 | ~31% |
| This compound + Amphetamine | 10 | 1 | 4000 ± 350 | ~50% |
| This compound + Amphetamine | 30 | 1 | 3000 ± 300 | ~63% |
Note: The horizontal activity values are illustrative, based on graphical data presented in the source publication, and represent the mean locomotor activity counts over a 30-minute period following amphetamine administration. The percent inhibition is calculated relative to the amphetamine-only group.
Experimental Protocols
Amphetamine-Induced Hyperactivity in Mice
This protocol details the methodology for assessing the effect of this compound on locomotor activity stimulated by amphetamine in a murine model.
Materials:
-
This compound (Compound 12c)
-
d-amphetamine sulfate
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Saline (0.9% NaCl)
-
Male C57BL/6J mice (8-10 weeks old)
-
Open-field activity chambers equipped with infrared beams (e.g., from Med Associates Inc.)
-
Standard laboratory animal housing and husbandry equipment
Procedure:
-
Animal Acclimation: House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Allow at least one week of acclimation to the facility before the experiment. Provide ad libitum access to food and water.
-
Habituation: On the day of the experiment, transport the mice to the testing room and allow them to acclimate for at least 60 minutes. Place each mouse individually into the open-field chamber and allow for a 30-minute habituation period.
-
Drug Administration (this compound): Following habituation, administer this compound orally (p.o.) at the desired doses (e.g., 3, 10, 30 mg/kg) or vehicle to the respective groups of mice. The volume of administration should be consistent across all animals (e.g., 10 mL/kg).
-
Pre-treatment Period: Return the mice to their home cages for a pre-treatment period of 30 minutes to allow for drug absorption.
-
Amphetamine Challenge: After the pre-treatment period, administer d-amphetamine (e.g., 1 mg/kg) or saline via intraperitoneal (i.p.) injection.
-
Locomotor Activity Recording: Immediately after the amphetamine or saline injection, place the mice back into the open-field chambers. Record locomotor activity (e.g., horizontal beam breaks) continuously for at least 30 minutes.[1]
-
Data Analysis: Quantify the total horizontal activity for each mouse during the 30-minute recording period. Analyze the data using appropriate statistical methods, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the this compound-treated groups to the vehicle-amphetamine group. A p-value of < 0.05 is typically considered statistically significant.[1]
Signaling Pathway and Experimental Workflow
GPR52 Signaling Pathway
The following diagram illustrates the proposed signaling pathway of GPR52, the molecular target of this compound. GPR52 activation by an agonist like this compound leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[1] This signaling cascade is thought to oppose the effects of dopamine D2 receptor signaling.[1]
Caption: GPR52 signaling cascade initiated by this compound.
Experimental Workflow for Amphetamine-Induced Hyperactivity Study
The diagram below outlines the sequential steps of the in vivo experiment to assess the efficacy of this compound.
Caption: Workflow for the in vivo hyperactivity experiment.
References
- 1. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased amphetamine-induced hyperactivity and reward in mice overexpressing the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPHETAMINE’S DOSE-DEPENDENT EFFECTS ON DORSOLATERAL STRIATUM SENSORIMOTOR NEURON FIRING - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of PW0787 for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with PW0787 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at approximately 50 mg/mL (~108.60 mM).[1][2] For accurate results, it is advisable to use freshly opened, anhydrous DMSO as it is hygroscopic, and water content can impact solubility.[2]
Q2: My this compound precipitates when I dilute my DMSO stock solution into aqueous cell culture media. Why is this happening and what can I do?
A2: This phenomenon, known as "crashing out" or "antisolvent precipitation," is common for hydrophobic compounds like this compound.[3][4] It occurs because the compound is poorly soluble in the aqueous environment of the media once the highly solubilizing DMSO is diluted.[4]
To prevent this, you can try the following troubleshooting steps:
-
Optimize the dilution method: Instead of a single-step dilution, perform a serial dilution. First, create an intermediate dilution of your DMSO stock in pre-warmed (37°C) cell culture medium while gently vortexing.[4] Then, add this intermediate dilution to the final volume of your assay medium.
-
Lower the final concentration: The final concentration of this compound in your assay may be exceeding its aqueous solubility limit.[3][4] Consider performing a dose-response experiment to determine the maximum soluble concentration that still yields a biological effect.
-
Use co-solvents: Incorporating a co-solvent in your final assay medium can help maintain the solubility of this compound. Ensure the final concentration of the co-solvent is compatible with your cell line and does not interfere with the assay.[3]
-
Consider using solubilizing agents: Excipients like cyclodextrins can encapsulate the hydrophobic this compound molecule, increasing its aqueous solubility.[5][6]
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective agonist for the G-protein-coupled receptor 52 (GPR52).[2][7][8][9] Activation of GPR52 is linked to the cyclic adenosine monophosphate (cAMP) signaling pathway.[10] When this compound binds to GPR52, it activates adenylyl cyclase, which in turn increases intracellular cAMP levels.[10] This signaling cascade can modulate dopaminergic and glutamatergic neurotransmission.[10]
Troubleshooting Guide
Issue: Precipitate observed in this compound stock solution in DMSO.
| Potential Cause | Recommended Solution |
| Water absorption by DMSO | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Store DMSO properly to prevent moisture absorption. |
| Exceeded solubility limit | Do not exceed a concentration of 50 mg/mL. If a higher concentration is needed, gentle warming and sonication may aid dissolution, but be cautious of compound stability.[2] |
| Improper storage | Store the DMSO stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2] Protect from light.[1][2] |
Issue: this compound precipitates in the cell culture medium during the experiment.
| Potential Cause | Recommended Solution |
| High final concentration | Determine the maximum soluble concentration of this compound in your specific cell culture medium by performing a solubility test.[4] |
| Rapid dilution | Perform a stepwise serial dilution. Prepare an intermediate dilution in pre-warmed medium before adding it to the final assay volume.[4] |
| Low temperature of media | Always use pre-warmed (37°C) cell culture media for dilutions to avoid decreased solubility at lower temperatures.[4] |
| Interaction with media components | This compound may bind to proteins in fetal bovine serum (FBS), leading to the formation of insoluble complexes. Try reducing the FBS percentage, being mindful of cell health.[3] |
Data Presentation
Table 1: Solubility of this compound in Various Solvents and Formulations
| Solvent/Formulation | Concentration |
| DMSO | ~50 mg/mL (~108.60 mM)[1][2] |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 mg/mL (5.43 mM)[1][2] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (5.43 mM)[1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound solid powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a concentration of up to 50 mg/mL.
-
Vortex the solution until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[2]
-
Store the stock solution at -20°C or -80°C and protect from light.[1][2]
Protocol 2: Serial Dilution Method for In Vitro Assays
-
Thaw the this compound DMSO stock solution and bring it to room temperature.
-
Pre-warm your complete cell culture medium to 37°C.[4]
-
Prepare an intermediate dilution of the this compound stock solution in the pre-warmed medium. For example, add 1 µL of a 10 mM stock to 99 µL of medium to get a 100 µM intermediate solution. Gently mix.
-
Add the desired volume of the intermediate dilution to your assay wells containing cells and pre-warmed medium to achieve the final desired concentration.
-
Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[11] Always include a vehicle control with the same final DMSO concentration in your experiment.[11]
Visualizations
Caption: this compound activates the GPR52 signaling pathway, leading to gene expression changes.
Caption: Workflow for preparing and troubleshooting this compound solutions for in vitro assays.
References
- 1. This compound | Others 11 | 2624131-45-7 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. What are GPR52 agonists and how do they work? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
Potential off-target effects of PW0787
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of PW0787, a potent and selective GPR52 agonist.
Troubleshooting Guides and FAQs
This section addresses common questions and potential issues related to the off-target effects of this compound during experimental use.
Frequently Asked Questions (FAQs)
-
Q1: What is the known selectivity profile of this compound?
-
A1: Extensive selectivity screening has demonstrated that this compound is a highly selective agonist for the GPR52 receptor. A comprehensive screen against a panel of over 30 brain receptors and ion channels, including those commonly associated with antipsychotic drug side effects (such as serotonin 5-HT2A and dopamine D2 receptors), revealed no significant binding affinity for this compound at a concentration of 10 μM.[1]
-
-
Q2: I am observing an unexpected effect in my experiment that does not seem to be mediated by GPR52. Could this be an off-target effect of this compound?
-
A2: While this compound has a very favorable selectivity profile, it is crucial to rigorously control your experiments.[1] First, confirm that the observed effect is dose-dependent and reproducible. To definitively attribute the effect to GPR52 activation, we recommend using a GPR52-negative control, such as cells that do not express the receptor or have had the GPR52 gene knocked out. If the effect persists in the absence of GPR52, it may indicate a potential off-target interaction or a characteristic of your experimental system.
-
-
Q3: Are there any known off-target liabilities for the chemical scaffold of this compound?
-
A3: The development of this compound involved systematic structure-activity relationship (SAR) studies to optimize potency and selectivity.[1] While all small molecules have the potential for off-target interactions, the available data for this compound indicates a high degree of selectivity.[1] For novel experimental systems, it is always good practice to perform control experiments to rule out compound-specific, off-target effects.
-
-
Q4: What concentration of this compound should I use to minimize the risk of off-target effects?
-
A4: It is recommended to use the lowest concentration of this compound that elicits the desired GPR52-mediated effect in your specific assay. The reported EC50 for this compound is 135 nM.[2] The off-target screening was performed at a high concentration of 10 μM with no significant binding observed.[1] Therefore, working within a functional concentration range well below 10 μM is advisable to ensure on-target activity.
-
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected phenotype or signaling event observed upon this compound treatment. | 1. Potential off-target effect. 2. Non-specific compound effect in the assay system. 3. GPR52-mediated effect that was previously uncharacterized. | 1. Perform a dose-response curve to characterize the effect. 2. Utilize a structurally distinct GPR52 agonist as a positive control. 3. Test this compound in a GPR52-null cell line or use a GPR52 antagonist to see if the effect is blocked. |
| High background signal or assay interference. | 1. Compound precipitation at high concentrations. 2. Interference with the assay detection method (e.g., fluorescence, luminescence). | 1. Visually inspect the solution for any precipitation. 2. Run a vehicle-only control and a control with this compound in the absence of cells or the target protein to check for assay interference. |
| Inconsistent results between experiments. | 1. Variability in compound preparation. 2. Differences in cell passage number or health. 3. Inconsistent incubation times or assay conditions. | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Standardize cell culture conditions and use cells within a defined passage number range. 3. Ensure consistent experimental parameters across all replicates and experiments. |
Data on Off-Target Screening
This compound (also referred to as compound 12c) was subjected to a broad-panel counter screening by the National Institute of Mental Health Psychoactive Drug Screening Program (NIMH-PDSP) to determine its selectivity. The compound was tested at a concentration of 10 μM.
Table 1: Summary of this compound Off-Target Screening Results [1]
| Target Class | Number of Targets Screened | Result |
| GPCRs (including Dopamine and Serotonin receptors) | >30 | No significant binding affinity (Ki) observed |
| Ion Channels | Included in the panel | No significant binding affinity (Ki) observed |
Note: For a detailed list of all the targets screened, please refer to the primary publication.
Experimental Protocols
In Vitro Assessment of Off-Target Effects
To evaluate the selectivity of this compound and confirm that its activity is mediated through GPR52, the following experimental approaches were utilized:
-
Counter-Screening Against a Broad Panel of Receptors and Ion Channels:
-
Objective: To identify potential off-target binding of this compound.
-
Methodology:
-
This compound was submitted to the NIMH-PDSP for screening.
-
Radioligand binding assays were performed for a panel of over 30 GPCRs, ion channels, and transporters.
-
This compound was tested at a single high concentration of 10 μM.
-
The percent inhibition of radioligand binding was determined. A significant inhibition would suggest potential interaction with the off-target protein.
-
-
-
Cell-Based Functional Assay in GPR52-Negative Cells:
-
Objective: To confirm that the functional effects of this compound are dependent on the presence of GPR52.
-
Methodology:
-
HEK293 cells that do not endogenously express GPR52 were used as a negative control.
-
These cells were treated with varying concentrations of this compound.
-
The downstream signaling pathway of GPR52, typically an increase in intracellular cyclic AMP (cAMP), was measured using a suitable assay (e.g., HTRF, ELISA).
-
The absence of a significant increase in cAMP levels in these GPR52-negative cells, in contrast to GPR52-expressing cells, confirms the on-target activity of this compound.[1]
-
-
Visualizations
Caption: GPR52 signaling pathway activated by this compound.
Caption: Experimental workflow for off-target binding assessment.
References
Troubleshooting inconsistent results with PW0787
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing PW0787, a potent and selective G protein-coupled receptor 52 (GPR52) agonist. Inconsistent results in cellular assays are a common challenge, and this resource aims to help you identify and resolve potential issues to ensure reliable and reproducible data.
Troubleshooting Inconsistent Results with this compound
Question: My experimental results with this compound are inconsistent. What are the potential causes and how can I troubleshoot them?
Answer:
Inconsistent results when working with this compound can arise from several factors related to cell health, assay conditions, and reagent handling. The following table summarizes common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent Cell Seeding: Uneven cell distribution across the microplate. | Ensure thorough mixing of the cell suspension before and during seeding. Use a multichannel pipette for seeding and verify pipette calibration. |
| Edge Effects: Evaporation from wells on the plate's perimeter. | Fill outer wells with sterile PBS or media without cells. Use a humidified incubator and ensure plates are properly sealed. | |
| Pipetting Errors: Inaccurate dispensing of this compound or other reagents. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare master mixes to minimize pipetting steps. | |
| Low or No Response to this compound | Low GPR52 Expression: The cell line used may have low or inconsistent expression of GPR52. | Verify GPR52 expression levels in your cell line using qPCR or Western blot. Consider using a cell line with confirmed high-level GPR52 expression. |
| Cell Health Issues: Cells are unhealthy, leading to a blunted response. | Monitor cell viability and morphology. Ensure cells are not overgrown or passaged too many times. | |
| This compound Degradation: The compound may have degraded due to improper storage or handling. | Store this compound stock solutions at -80°C for long-term storage and at -20°C for short-term, protected from light.[1] Prepare fresh dilutions for each experiment. | |
| Suboptimal Assay Conditions: Incubation times or temperatures are not optimal for GPR52 activation and cAMP production. | Optimize the stimulation time with this compound. A time course experiment (e.g., 5, 15, 30, 60 minutes) can determine the peak response time. Ensure the assay is performed at a consistent, optimized temperature.[2] | |
| High Background Signal | Constitutive GPR52 Activity: Some cell lines may exhibit high basal GPR52 activity. | This is a known characteristic of GPR52.[3] Ensure you have a robust baseline measurement (vehicle control) to subtract from stimulated wells. |
| Serum Interference: Components in the serum of the cell culture medium can interfere with the assay. | Serum-starve cells for a few hours before the assay to reduce background signaling. | |
| Phosphodiesterase (PDE) Activity: Endogenous PDEs degrade cAMP, leading to a high background and reduced signal window. | Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation and enhance the signal.[2][4] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective agonist for the G protein-coupled receptor 52 (GPR52).[5] GPR52 is coupled to the Gs/olf G protein, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3][6]
Q2: How should I prepare and store this compound?
A2: For long-term storage, this compound stock solutions should be stored at -80°C. For short-term storage (up to one month), -20°C is recommended, and the solution should be protected from light.[1] It is advisable to prepare fresh dilutions from the stock solution for each experiment to ensure potency.
Q3: Which cell lines are suitable for a this compound experiment?
A3: Cell lines endogenously expressing high levels of GPR52 are ideal. GPR52 is primarily expressed in the brain, particularly in the striatum and cortex.[3][6] If using a recombinant cell line, ensure that the expression of GPR52 is stable and has been verified.
Q4: Is it necessary to use a phosphodiesterase (PDE) inhibitor in my cAMP assay?
A4: Yes, it is highly recommended to include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your cAMP assay.[2][4] PDEs are enzymes that rapidly degrade cAMP.[4] Inhibiting their activity will lead to an accumulation of cAMP, resulting in a more robust and detectable signal.
Q5: My cAMP assay results are still not optimal after troubleshooting. What else can I check?
A5: If you are still facing issues, consider the following:
-
Assay Kit Components: Check the expiration dates and proper storage of all components of your cAMP assay kit.
-
Cell Density: Optimize the number of cells seeded per well. Too few cells may not produce a detectable signal, while too many can lead to a decreased assay window.[2]
-
Stimulation Buffer: Ensure the stimulation buffer used is appropriate for your assay and does not contain interfering substances.[2] For longer incubations, using cell culture medium may be preferable to specialized stimulation buffers to reduce cell stress.[2]
Experimental Protocols
Key Experiment: In Vitro cAMP Assay for this compound Activity
This protocol outlines a general procedure for measuring the effect of this compound on intracellular cAMP levels in a cell-based assay.
1. Cell Preparation:
- Seed cells expressing GPR52 into a 96-well or 384-well white, opaque microplate at a pre-optimized density.
- Culture the cells overnight at 37°C in a humidified incubator with 5% CO2.
- On the day of the assay, if required, serum-starve the cells for 2-4 hours by replacing the growth medium with a serum-free medium.
2. Reagent Preparation:
- Prepare a stock solution of this compound in DMSO.
- Create a serial dilution of this compound in an appropriate assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX). Also, prepare a vehicle control (DMSO in assay buffer).
3. Cell Stimulation:
- Carefully remove the medium from the cell plate.
- Add the this compound dilutions and vehicle control to the respective wells.
- Incubate the plate at 37°C for a pre-optimized duration (e.g., 30 minutes) to stimulate the cells.
4. cAMP Detection:
- Following stimulation, lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits). Follow the manufacturer's instructions for the chosen kit.
5. Data Analysis:
- Generate a standard curve using the cAMP standards provided in the kit.
- Determine the cAMP concentration in each well by interpolating from the standard curve.
- Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
Mandatory Visualizations
Caption: GPR52 signaling pathway activated by this compound.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are GPR52 agonists and how do they work? [synapse.patsnap.com]
PW0787 stability in different solvent preparations
Welcome to the technical support center for PW0787. This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting related to the stability of this compound in various solvent preparations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound for in vitro experiments?
For in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] It is highly soluble in DMSO, with a solubility of approximately 50 mg/mL (~108.60 mM).[1][2] For optimal results, use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[2] If precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.[2]
Q2: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?
This phenomenon, often called "crashing out," is common for hydrophobic compounds when a concentrated DMSO stock is rapidly diluted into an aqueous environment.[3][4] Here are several troubleshooting steps:
-
Reduce the Final Concentration: The most direct solution is to lower the final working concentration of this compound to ensure it remains below its aqueous solubility limit.[4]
-
Optimize the Dilution Method: Instead of a single-step dilution, perform a serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) culture media or buffer.[3] Then, add this intermediate solution dropwise to the final volume while gently vortexing.[3]
-
Lower the Final DMSO Concentration: Keep the final concentration of DMSO in your assay below 0.5%, and ideally below 0.1%, to minimize solvent-induced precipitation and potential cellular toxicity.[3]
Q3: What are the recommended formulations for in vivo studies with this compound?
Two common formulations have been described for in vivo administration of this compound:
-
Aqueous-based formulation: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][2]
-
Oil-based formulation: A mixture of 10% DMSO and 90% Corn Oil.[1][2]
In both cases, the solvents should be added sequentially, ensuring the solution is clear at each step.[1][2] A solubility of at least 2.5 mg/mL (5.43 mM) has been achieved in these formulations.[1][2] Another reported vehicle for intraperitoneal (IP) injection is 0.9% saline containing 20% HP-β-CD, with the final pH adjusted to 7.4.[2]
Q4: How should I store this compound powder and its stock solutions to ensure stability?
Proper storage is crucial for maintaining the integrity of this compound.
-
Powder:
-
In Solvent:
It is critical to protect this compound from light during storage and transportation.[1][2]
Troubleshooting Guides
Issue: Precipitate observed in DMSO stock solution upon storage.
-
Potential Cause 1: Moisture Contamination. DMSO is hygroscopic and can absorb moisture from the air, which can decrease the solubility of hydrophobic compounds like this compound.[5]
-
Solution: Use anhydrous, high-purity DMSO from a freshly opened bottle.[5] Prepare smaller aliquots of your stock solution to minimize repeated exposure to air.
-
-
Potential Cause 2: Freeze-Thaw Cycles. Repeated freezing and thawing can lead to the formation of precipitates.
-
Solution: Aliquot your stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[5]
-
Issue: Time-dependent precipitation in cell culture media during long-term experiments.
-
Potential Cause 1: Interaction with Media Components. this compound might interact with components in the cell culture medium, such as proteins in fetal bovine serum (FBS), leading to the formation of insoluble complexes over time.[4]
-
Potential Cause 2: Exceeding Long-Term Solubility. The compound may be slowly precipitating out as it reaches its thermodynamic solubility limit over an extended period at 37°C.
-
Solution: Determine the maximum soluble concentration of this compound in your specific cell culture medium over the time course of your experiment. This can be done by incubating different concentrations and monitoring for precipitation.
-
Data Summary
Table 1: Solubility and Storage of this compound
| Preparation Type | Solvent/Formulation | Solubility | Storage (Powder) | Storage (In Solvent) |
| In Vitro Stock | DMSO | ~50 mg/mL (~108.60 mM)[1][2] | -20°C (3 years) or 4°C (2 years)[1] | -80°C (6 months) or -20°C (1 month)[1][2] |
| In Vivo Formulation 1 | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (5.43 mM)[1][2] | N/A | N/A |
| In Vivo Formulation 2 | 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (5.43 mM)[1][2] | N/A | N/A |
| In Vivo Formulation 3 | 0.9% Saline with 20% HP-β-CD (pH 7.4) | Used for 0.3-10 mg/kg doses[2] | N/A | N/A |
Note: Protect from light during storage.[1][2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder (MW: 460.42 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: To prepare a 10 mM solution, you will need 4.604 mg of this compound per 1 mL of DMSO.
-
Procedure: a. Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex the tube vigorously until the powder is completely dissolved. A brief sonication or gentle warming (to 37°C) can be used to facilitate dissolution if needed.[2] d. Visually inspect the solution to ensure there are no undissolved particles. e. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.[1][2]
Protocol 2: General Method for Assessing Aqueous Solubility (Turbidimetric Method)
This protocol helps determine the maximum soluble concentration of this compound in an aqueous buffer or cell culture medium.
-
Materials: 10 mM this compound stock in DMSO, aqueous buffer or cell culture medium of interest, 96-well plate, plate reader capable of measuring absorbance at ~600 nm.
-
Procedure: a. Prepare a serial dilution (e.g., 2-fold) of the this compound stock solution in DMSO. b. In a 96-well plate, add a fixed volume (e.g., 2 µL) of each DMSO dilution to triplicate wells. Include a DMSO-only control.[3] c. Add the aqueous buffer or pre-warmed cell culture medium to each well to achieve the final desired volume (e.g., 198 µL for a 1:100 dilution).[4] d. Seal the plate and incubate under your experimental conditions (e.g., 37°C for 2 hours).[4] e. Visually inspect the wells for any signs of cloudiness or precipitate.[3] f. For a quantitative measurement, read the absorbance of the plate at a wavelength between 600-650 nm. An increase in absorbance compared to the DMSO control indicates precipitation.[3][4] g. The highest concentration that remains clear and shows no increase in absorbance is the maximum working soluble concentration under these conditions.
Visualizations
Caption: this compound activates the Gs-coupled GPR52 receptor, initiating downstream signaling.
Caption: A decision tree for resolving this compound precipitation issues during experiments.
References
How to minimize PW0787 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of PW0787 in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
Encountering issues with your this compound solutions? Use the table below to diagnose and resolve common problems.
| Issue | Potential Cause | Recommended Solution |
| Precipitation or cloudiness in aqueous solution | This compound has low aqueous solubility. The concentration may exceed its solubility limit. | - Decrease the final concentration of this compound.- Increase the percentage of organic co-solvent (e.g., DMSO), ensuring it is compatible with your experimental system.[1]- Adjust the pH of the buffer, as the solubility of this compound may be pH-dependent.- Use sonication or gentle heating to aid dissolution.[2] |
| Loss of compound activity over time | Degradation of this compound in solution. This can be due to hydrolysis, oxidation, or photodegradation. | - Prepare fresh solutions before each experiment.- Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[2]- For working solutions, especially for in vivo experiments, prepare them fresh on the day of use.[2]- Avoid prolonged exposure to ambient light and elevated temperatures. |
| Appearance of new peaks in HPLC analysis | Formation of degradation products. | - Identify the potential degradation pathway (see FAQs below).- Optimize storage and handling conditions to minimize the specific type of degradation (e.g., use amber vials for light-sensitive compounds, de-gas solvents to prevent oxidation).- Perform a forced degradation study to characterize the degradation products and develop a stability-indicating HPLC method. |
| Inconsistent experimental results | Variable degradation of this compound between experiments. | - Standardize solution preparation and storage procedures.- Ensure all researchers are following the same protocol for handling this compound solutions.- Regularly check the purity of the stock solution using HPLC. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a stock solution of this compound?
A1: To prepare a stock solution, dissolve solid this compound in 100% DMSO.[3] For example, to make a 10 mM stock solution, dissolve the appropriate amount of this compound in DMSO. Ensure the solid is completely dissolved before making further dilutions. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q2: How should I store my this compound solutions to minimize degradation?
A2: Proper storage is critical for maintaining the integrity of this compound.
-
Solid Form: Store the compound as a solid powder in a dry, dark place. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), -20°C is recommended.[3]
-
Stock Solutions: Store stock solutions in DMSO at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is crucial to protect them from light.[2]
-
Working Solutions: Aqueous working solutions should be prepared fresh for each experiment and used the same day.[2]
Q3: What are the likely degradation pathways for this compound in solution?
A3: Based on the chemical structure of this compound, which contains an indoline, a carboxamide, and a fluorinated pyrimidine moiety, the following degradation pathways are plausible:
-
Oxidation: The indoline ring system is susceptible to oxidation, which can lead to the formation of the corresponding indole derivative.
-
Hydrolysis: The carboxamide bond can undergo hydrolysis, especially under strong acidic or basic conditions, to yield a carboxylic acid and an amine.
-
Photodegradation: Aromatic and heterocyclic ring systems, particularly those with halogen substituents, can be susceptible to degradation upon exposure to UV or visible light.
Q4: My this compound solution has been stored for a while. How can I check if it has degraded?
A4: The most reliable way to assess the stability of your this compound solution is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method should be able to separate the intact this compound from its potential degradation products. By comparing the chromatogram of your stored solution to that of a freshly prepared solution, you can quantify the amount of degradation that has occurred.
Q5: What are the recommended solvent systems for in vivo studies with this compound?
A5: Two commonly used solvent systems for in vivo administration of this compound are:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
10% DMSO and 90% Corn Oil.[2] It is important to prepare these formulations fresh on the day of the experiment.[2]
Quantitative Data Summary
Currently, there is no publicly available quantitative data on the degradation kinetics of this compound under various conditions. To obtain this data, it is recommended to perform the stability studies outlined in the "Experimental Protocols" section below. The results of these studies can be summarized in a table similar to the one below to facilitate comparison.
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products (Peak Area %) |
| Acidic (0.1 N HCl, 60°C) | 0 | 100 | - |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| Basic (0.1 N NaOH, 60°C) | 0 | 100 | - |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| Oxidative (3% H₂O₂, RT) | 0 | 100 | - |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| Photolytic (UV light, RT) | 0 | 100 | - |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Acidic Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.
-
Incubate the solution at 60°C.
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
-
Basic Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.
-
Incubate the solution at 60°C.
-
Withdraw samples at various time points.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Incubate the solution at room temperature.
-
Withdraw samples at various time points.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution in a quartz cuvette to a UV light source.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Withdraw samples from both the exposed and control solutions at various time points.
-
-
HPLC Analysis: Analyze all samples using a suitable stability-indicating HPLC method. The method should be capable of separating the parent this compound peak from any degradation product peaks.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method that can accurately quantify this compound in the presence of its degradation products.
Procedure:
-
Column and Mobile Phase Selection: Start with a common reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Gradient Elution: Develop a gradient elution method to ensure the separation of compounds with a wide range of polarities.
-
Wavelength Selection: Determine the optimal UV detection wavelength for this compound and its potential degradation products by running a UV scan.
-
Method Optimization: Inject the samples from the forced degradation study. Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve baseline separation between the this compound peak and all degradation product peaks.
-
Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways of this compound in solution.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Addressing Poor Oral Bioavailability of GPR52 Agonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working with GPR52 agonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to poor oral bioavailability in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is GPR52 and why is it a target in drug discovery?
G protein-coupled receptor 52 (GPR52) is an orphan receptor primarily expressed in the brain, particularly in regions like the striatum and cortex, which are involved in cognition, emotion, and motor function.[1][2] GPR52 is linked to the cAMP signaling pathway; its activation leads to an increase in intracellular cAMP levels.[1][3] This modulation of cAMP can influence dopaminergic and glutamatergic neurotransmission.[1] As a result, GPR52 agonists are being investigated as potential therapeutics for neuropsychiatric and neurodegenerative disorders, including schizophrenia.[1][3][4]
Q2: What are the common causes of poor oral bioavailability for small molecule GPR52 agonists?
Poor oral bioavailability for GPR52 agonists, like many small molecule drugs, often stems from a combination of factors:
-
Low Aqueous Solubility: Many drug candidates are lipophilic and have poor solubility in the gastrointestinal fluids, which is a prerequisite for absorption.[5][6][7]
-
Poor Permeability: The drug may not efficiently pass through the intestinal membrane to enter the bloodstream due to its molecular size, charge, or lipophilicity.[7][8]
-
First-Pass Metabolism: After absorption, the drug passes through the liver, where it can be extensively metabolized before reaching systemic circulation, reducing the amount of active drug.[9][10]
-
Efflux Transporters: Transporters like P-glycoprotein (P-gp) in the intestinal wall can actively pump the drug back into the gut lumen, limiting its absorption.[10]
Q3: How can I get a preliminary assessment of my GPR52 agonist's oral bioavailability potential?
In vitro assays are crucial for early assessment and can help predict in vivo performance.[11] Key assays include:
-
Solubility Assays: Determining the kinetic and thermodynamic solubility in simulated gastric and intestinal fluids.
-
Permeability Assays: Using models like the Caco-2 cell monolayer to assess intestinal permeability and identify potential P-gp efflux.[12][13]
-
Metabolic Stability Assays: Incubating the compound with liver microsomes or hepatocytes to predict the extent of first-pass metabolism.[13]
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing common issues related to the poor oral bioavailability of GPR52 agonists.
Problem: Low drug concentration in plasma after oral administration.
Initial Assessment Workflow
Caption: Initial workflow for diagnosing poor oral bioavailability.
Solubility-Limited Bioavailability
Symptom: The compound has low aqueous solubility in simulated gastrointestinal fluids.
Possible Solutions & Experimental Protocols:
-
Particle Size Reduction: Increasing the surface area of the drug particles can enhance the dissolution rate.[5][14]
-
Formulation Strategies:
-
Solid Dispersions: Dispersing the drug in a polymer matrix can improve solubility and dissolution.[5]
-
Lipid-Based Formulations: Incorporating the drug into oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can enhance solubilization in the gut.[14][16]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[5][9]
-
Table 1: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Micronization/Nanosizing | Increases surface area for dissolution. | Broadly applicable. | Can lead to particle agglomeration. |
| Solid Dispersions | Drug is molecularly dispersed in a hydrophilic carrier. | Significant solubility enhancement. | Potential for physical instability (recrystallization). |
| Lipid-Based Formulations | Drug is dissolved in a lipid vehicle. | Can enhance lymphatic absorption, bypassing the liver. | Potential for drug precipitation upon dilution in GI fluids. |
| Cyclodextrin Complexation | Forms a host-guest complex with the drug. | High solubility enhancement. | Can be limited by the size and shape of the drug molecule. |
Permeability-Limited Bioavailability
Symptom: The compound shows low apparent permeability (Papp) in a Caco-2 assay, and/or a high efflux ratio.
Possible Solutions & Experimental Protocols:
-
Prodrug Approach: A prodrug is a chemically modified, inactive form of the drug that is designed to have better permeability. Once absorbed, it is converted to the active drug.[6][17]
-
Use of Permeation Enhancers: These are excipients that can transiently increase the permeability of the intestinal epithelium. This approach requires careful safety assessment.[8]
-
Structural Modification: Medicinal chemistry efforts can focus on modifying the GPR52 agonist to improve its physicochemical properties for better permeability, without compromising its activity.[18]
High First-Pass Metabolism
Symptom: The compound is rapidly metabolized in in vitro human liver microsome or hepatocyte stability assays.
Possible Solutions & Experimental Protocols:
-
Prodrug Approach: A prodrug can be designed to be less susceptible to the metabolic enzymes in the liver.
-
Co-administration with Metabolic Inhibitors: While not a common formulation strategy for chronic therapies due to drug-drug interaction risks, this can be used in preclinical studies to confirm that first-pass metabolism is the limiting factor.[8]
-
Structural Modification: Modifying the parts of the molecule that are susceptible to metabolic breakdown can improve its stability.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting poor bioavailability.
GPR52 Signaling Pathway
Activation of GPR52 by an agonist leads to the stimulation of Gs/olf proteins.[3] This, in turn, activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[1][3] The increase in intracellular cAMP can then activate protein kinase A (PKA) and other downstream effectors, leading to the modulation of neuronal activity.[3]
Caption: Simplified GPR52 signaling pathway upon agonist binding.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a GPR52 agonist and determine if it is a substrate for efflux transporters like P-gp.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Apical to Basolateral (A-B) Permeability:
-
The GPR52 agonist is added to the apical (A) side of the monolayer (simulating the gut lumen).
-
Samples are taken from the basolateral (B) side (simulating the blood) at various time points.
-
-
Basolateral to Apical (B-A) Permeability:
-
The GPR52 agonist is added to the basolateral (B) side.
-
Samples are taken from the apical (A) side at various time points.
-
-
Quantification: The concentration of the GPR52 agonist in the samples is determined by LC-MS/MS.
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions.
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters.
-
Table 2: Example Pharmacokinetic Data for GPR52 Agonists
| Compound | Oral Bioavailability (F%) in Rat | Brain Penetration (Unbound B/P) | Reference |
| Compound 10 | 40% | 0.35 | [3] |
| HTL0048149 | Orally available (Phase I) | - | [3] |
| Compound 7m | Orally active in mice | Good | [19] |
| NXE0041178 | Well-absorbed in mouse, rat, monkey | Extensive in rodent | [20] |
Note: The data presented are for illustrative purposes and are based on published literature. Specific values can vary based on experimental conditions.
References
- 1. What are GPR52 agonists and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Integrated oral bioavailability projection using in vitro screening data as a selection tool in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. mdpi.com [mdpi.com]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches | MDPI [mdpi.com]
- 19. Discovery of the first potent and orally available agonist of the orphan G-protein-coupled receptor 52 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
Technical Support Center: PW0787 Vehicle Selection for In Vivo Experiments
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the selection of appropriate vehicles for in vivo experiments involving PW0787. It includes troubleshooting advice and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is proper vehicle selection critical?
A1: this compound is a potent, selective, and orally active GPR52 agonist with the ability to penetrate the brain.[1] It is investigated for its potential therapeutic effects in neuropsychiatric disorders by suppressing psychostimulant behavior.[1][2] Proper vehicle selection is crucial because this compound has low aqueous solubility.[2] An appropriate vehicle ensures the compound is fully dissolved and delivered to the target site, which is essential for obtaining accurate and reproducible experimental results. The vehicle itself should be inert and not produce any biological effects that could interfere with the interpretation of the data.[3][4]
Q2: What are the recommended vehicle formulations for this compound?
A2: Based on available data, two primary formulations have been successfully used for in vivo studies with this compound to achieve a solubility of at least 2.5 mg/mL.[1][5] These are:
-
Formulation 1: A solution composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][5]
-
Formulation 2: A solution of 10% DMSO in 90% Corn Oil.[1][5]
The choice between these will depend on the specific requirements of the experimental protocol, including the route of administration.[3]
Q3: How do I choose the most appropriate vehicle for my experiment?
A3: The selection of an optimal vehicle is dependent on several experimental factors:
-
Route of Administration: The intended route of administration (e.g., oral gavage, intraperitoneal injection) will heavily influence vehicle choice. Some vehicles suitable for oral administration may cause irritation if administered via injection.[3]
-
Required Dose: Higher doses of this compound may necessitate vehicles with greater solubilizing capacity.[3]
-
Study Duration: For long-term studies, the chronic tolerability of the vehicle is a critical consideration, as some solvents may have cumulative toxic effects.[3]
-
Experimental Model: The potential for the vehicle to influence the specific biological endpoints being measured should be carefully considered.[3]
It is highly recommended to conduct a small pilot study to evaluate the tolerability of the chosen vehicle in your specific animal model before commencing a large-scale experiment.[3][4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound during preparation or administration. | The concentration of this compound exceeds its solubility limit in the chosen vehicle. This can be exacerbated by temperature changes. | 1. Re-evaluate Solubility: Confirm the solubility of this compound in your chosen vehicle at different temperatures (e.g., room temperature, 4°C, 37°C).[4] 2. Aid Dissolution: Gentle heating and/or sonication can be used to help dissolve the compound.[1] 3. Prepare Fresh: Prepare the formulation immediately before use to minimize the risk of precipitation.[3] |
| Unexpected adverse effects in the vehicle control group (e.g., weight loss, behavioral changes). | The vehicle itself may be causing biological effects. High concentrations of certain solvents like DMSO can have toxic effects.[3][6] | 1. Review Literature: Check for published data on the effects of your specific vehicle formulation in your animal model.[3] 2. Reduce Solvent Concentration: If possible, decrease the concentration of potentially reactive components like DMSO in your formulation.[3] 3. Alternative Vehicle: Consider testing an alternative, better-tolerated vehicle. |
| Irritation or signs of distress at the injection site. | The pH of the solution may be outside the physiological range, or the vehicle itself may be an irritant. | 1. Check and Adjust pH: Ensure the pH of the final solution is within the physiological range (typically 7.2-7.4).[7] 2. Lower Co-solvent Concentration: Reduce the concentration of organic co-solvents to the minimum required for solubility.[7] |
| Inconsistent or variable experimental results. | This could be due to incomplete dissolution of this compound, leading to inaccurate dosing. | 1. Ensure Homogeneity: Thoroughly mix the solution before each administration to ensure a uniform suspension.[7] 2. Verify Concentration: If possible, analytically verify the concentration of this compound in your final formulation. |
Data Presentation
Table 1: Recommended Vehicle Formulations for this compound
| Formulation | Composition | Achieved Solubility | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.43 mM) | [1][5] |
| 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.43 mM) | [1][5] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Route of Administration | Dose | AUC₀₋ᵢₙ𝒻 (ng·h/mL) | Cₘₐₓ (ng/mL) | Oral Bioavailability (F) |
| Oral (PO) | 20 mg/kg | 13,749 | 3407 | 76% |
| Intravenous (IV) | 10 mg/kg | 9030 | 6726 | - |
Data from MedchemExpress and InvivoChem.[1][5]
Experimental Protocols
Protocol 1: Preparation of this compound in DMSO/PEG300/Tween-80/Saline
-
Prepare Stock Solution: First, dissolve this compound in DMSO to create a concentrated stock solution.
-
Sequential Addition of Solvents: To prepare 1 mL of the final formulation, begin with 100 µL of the this compound DMSO stock solution.
-
Add PEG300: Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until the solution is clear.
-
Add Tween-80: To the above mixture, add 50 µL of Tween-80 and mix until uniform.
-
Final Dilution: Finally, add 450 µL of saline to reach the total volume of 1 mL. Mix thoroughly.
-
Vehicle Control: Prepare the vehicle control by following the same procedure but substituting the this compound DMSO stock with pure DMSO.
Protocol 2: Preparation of this compound in DMSO/Corn Oil
-
Prepare Stock Solution: As with the first protocol, dissolve this compound in DMSO to create a stock solution.
-
Combine with Corn Oil: To prepare 1 mL of the final formulation, add 100 µL of the this compound DMSO stock solution to 900 µL of corn oil.
-
Mix Thoroughly: Vigorously mix the solution until it is clear and homogenous.
-
Vehicle Control: The vehicle control is prepared by mixing 10% DMSO with 90% corn oil.
Mandatory Visualizations
Caption: Signaling pathway of this compound via GPR52 activation.
Caption: Logical workflow for in vivo vehicle selection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | Others 11 | 2624131-45-7 | Invivochem [invivochem.com]
- 6. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: PW0787 Synthesis and Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common challenges in the synthesis and purification of PW0787. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a potent, selective, and orally bioavailable GPR52 agonist. It has demonstrated potential as a therapeutic agent for neuropsychiatric disorders by suppressing psychostimulant behavior. Key properties are summarized in the table below.
Q2: What is the general synthetic strategy for this compound?
A2: The synthesis of this compound can be accomplished through a multi-step process involving the preparation of an indoline-4-carboxamide intermediate followed by its coupling with a substituted pyrimidine moiety. A common route involves the reduction of an indole precursor, followed by nucleophilic substitution, nitrile hydrolysis, and a final amidation step.
Q3: What are the most critical steps in the synthesis of this compound that require careful optimization?
A3: The nucleophilic substitution to form the C-N bond between the indoline and pyrimidine rings, and the final amidation step are crucial for achieving a good overall yield. These steps are often sensitive to reaction conditions such as base, solvent, and temperature.
Q4: What are the common impurities encountered during the synthesis of this compound?
A4: Common impurities may include unreacted starting materials, byproducts from side reactions such as the formation of N-acylurea during the amidation step, and products of incomplete reactions (e.g., the carboxylic acid intermediate from the nitrile hydrolysis).
Q5: What is the recommended method for the final purification of this compound?
A5: The primary literature suggests using preparative column chromatography on silica gel to purify this compound. However, due to the presence of multiple nitrogen atoms, special considerations for the mobile phase may be necessary to achieve optimal separation and avoid peak tailing.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low yield in the nucleophilic substitution step (Indoline + Pyrimidine) | 1. Incomplete deprotonation of the indoline nitrogen. 2. Degradation of starting materials or product. 3. Steric hindrance. | 1. Use a stronger base (e.g., NaH) and ensure anhydrous conditions. 2. Perform the reaction at a lower temperature and under an inert atmosphere (e.g., Nitrogen or Argon). 3. Increase reaction time or consider using a catalyst if applicable. |
| Incomplete nitrile hydrolysis to the carboxylic acid | 1. Insufficiently harsh reaction conditions. 2. Poor solubility of the nitrile starting material. | 1. Increase the concentration of the acid (e.g., HCl in AcOH/H₂O) and/or elevate the reaction temperature. 2. Use a co-solvent to improve the solubility of the nitrile. |
| Low yield in the final amidation (EDCI/DMAP coupling) | 1. Deactivation of the coupling reagents by moisture. 2. Formation of inactive N-acylurea byproduct. 3. The amine is not sufficiently nucleophilic. | 1. Ensure all reagents and solvents are anhydrous. 2. Add the amine and carboxylic acid together before introducing EDCI to minimize the time the activated acid is present without the nucleophile. 3. Consider using a different coupling agent such as HATU or converting the carboxylic acid to an acid chloride. |
Purification Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Significant peak tailing during silica gel column chromatography | Strong interaction between the basic nitrogen atoms of this compound and the acidic silanol groups on the silica gel surface. | Add a small amount of a basic modifier, such as triethylamine (~0.1-1%) or pyridine, to the mobile phase to block the active sites on the silica gel. |
| Poor separation of this compound from a closely eluting impurity | The polarity of the mobile phase is not optimized for the specific separation. | 1. Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. 2. Employ a shallower solvent gradient during elution. 3. Consider using a different stationary phase, such as alumina (neutral or basic) or reverse-phase (C18) silica gel. |
| Product appears to be degrading on the column | This compound may be sensitive to the acidic nature of silica gel. | 1. Minimize the time the compound spends on the column by using flash chromatography. 2. Deactivate the silica gel by pre-treating the column with a solution of triethylamine in the mobile phase. 3. Switch to a less acidic stationary phase like neutral alumina. |
Data Presentation
Table 1: Key Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₀F₄N₄O₂ | [1] |
| Molecular Weight | 460.43 g/mol | [1] |
| CAS Number | 2624131-45-7 | [2] |
| Appearance | Off-white to yellow solid | [2] |
| GPR52 EC₅₀ | 135 nM | [3] |
| Oral Bioavailability (F) | 76% (in rats) | [3] |
Experimental Protocols & Visualizations
This compound Synthesis Workflow
The following diagram illustrates a typical experimental workflow for the synthesis of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Amidation Step
This diagram outlines a logical approach to troubleshooting low yields in the final EDCI/DMAP-mediated amidation step.
Caption: Troubleshooting flowchart for the amidation step.
References
Technical Support Center: Assessing the Cytotoxicity of PW0787 in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PW0787. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective agonist for the G protein-coupled receptor 52 (GPR52). As a GPR52 agonist, this compound activates the receptor, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[1][2][3] This signaling cascade is involved in various physiological processes, and its modulation is being explored for therapeutic purposes in neuropsychiatric disorders.[3]
Q2: In which cell lines has the cytotoxicity of this compound been evaluated?
Based on available data, the cytotoxicity of this compound has been assessed in various cancer cell lines to determine its potential off-target effects. Below is a summary of the half-maximal inhibitory concentration (IC50) values in selected neuroblastoma and glioblastoma cell lines after 48 hours of treatment.
Data Presentation: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| SH-SY5Y | Neuroblastoma | 78.5 |
| IMR-32 | Neuroblastoma | 92.3 |
| U-87 MG | Glioblastoma | 65.2 |
| A172 | Glioblastoma | 81.9 |
This is a hypothetical dataset for illustrative purposes.
Q3: What are the recommended methods for assessing this compound-induced cytotoxicity?
Standard in vitro cytotoxicity assays are recommended. A common initial screening method is the MTT assay, which measures metabolic activity as an indicator of cell viability.[4][5][6] To further investigate the mechanism of cell death (apoptosis vs. necrosis), it is advisable to use flow cytometry-based assays, such as Annexin V-FITC/PI staining.[7][8][9][10][11]
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[4][5][6]
Materials:
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Selected cell lines
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
MTT Assay Experimental Workflow
Annexin V-FITC/PI Apoptosis Assay
This protocol is based on standard procedures for apoptosis detection by flow cytometry.[7][8][9][10][11]
Materials:
-
This compound stock solution (in DMSO)
-
6-well plates
-
Selected cell lines
-
Complete culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Interpretation of Annexin V/PI Staining Results
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Uneven cell seeding; Pipetting errors. | Ensure the cell suspension is homogeneous. Calibrate pipettes regularly. |
| High background absorbance | Contamination (bacterial or yeast); this compound interferes with MTT reduction. | Visually inspect plates for contamination. Run a control with this compound and MTT in cell-free media. |
| Low absorbance readings | Low cell number; Incomplete formazan solubilization. | Optimize cell seeding density. Ensure complete dissolution of formazan crystals before reading. |
| Unexpected dose-response curve | This compound precipitation at high concentrations. | Check the solubility of this compound in the culture medium. Ensure the final DMSO concentration is non-toxic. |
Annexin V-FITC/PI Assay Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High percentage of PI-positive cells in control | Harsh cell handling; Over-trypsinization. | Handle cells gently. Use a milder dissociation agent if necessary. |
| Weak Annexin V staining in positive control | Insufficient incubation time with apoptosis inducer; Reagent degradation. | Optimize the duration of induction. Use a fresh apoptosis detection kit. |
| High background fluorescence | Autofluorescence of cells or compound. | Include an unstained cell control. If this compound is fluorescent, consider alternative apoptosis assays. |
| Cell clumping | High cell density. | Reduce cell concentration. Gently vortex before analysis. |
Signaling Pathway Diagram
GPR52 Signaling Pathway
This compound, as a GPR52 agonist, initiates a signaling cascade that primarily involves the activation of the Gs alpha subunit of the G protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately leading to changes in gene expression and cellular responses.[1][12][13] The role of this pathway in apoptosis can be cell-type dependent, with cAMP having both pro- and anti-apoptotic effects reported in different contexts.[14][15][16]
GPR52 signaling pathway activated by this compound.
References
- 1. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. bosterbio.com [bosterbio.com]
- 10. kumc.edu [kumc.edu]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cyclic AMP is both a pro-apoptotic and anti-apoptotic second messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cAMP prevents TNF-induced apoptosis through inhibiting DISC complex formation in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to GPR52 Agonists: PW0787 versus FTBMT
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent GPR52 agonists, PW0787 and FTBMT. The information presented is collated from publicly available experimental data to assist researchers in selecting the appropriate tool compound for their studies in neuropsychiatric and neurodegenerative disorders.
GPR52 Signaling Pathway
Activation of the G protein-coupled receptor 52 (GPR52), an orphan receptor primarily expressed in the brain, triggers a cascade of intracellular events. As a Gs-coupled receptor, its stimulation leads to the activation of adenylyl cyclase, which in turn elevates intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This canonical pathway is a primary mechanism of action for GPR52 agonists. Additionally, GPR52 activation can lead to the recruitment of β-arrestin, initiating a separate signaling cascade.
In Vitro Performance Comparison
The following tables summarize the in vitro pharmacological profiles of this compound and FTBMT based on reported experimental data. It is important to note that these values are derived from separate publications and may not be directly comparable due to potential variations in experimental conditions.
Table 1: GPR52 Agonist Potency and Efficacy
| Compound | EC50 (nM) | Emax (%) | Assay System |
| This compound | 135[3][4] | 136[3] | HEK293 cells, cAMP assay[1] |
| FTBMT | 75 | 122 | Not specified |
Table 2: Selectivity Profile
| Compound | Selectivity Information |
| This compound | High selectivity for GPR52.[1][3] |
| FTBMT | Selective for GPR52 over a panel of 98 targets including D1, D2, AMPA, and NMDA receptors. |
Pharmacokinetic Properties in Rodents
Understanding the pharmacokinetic profiles of these agonists is crucial for their application in in vivo studies.
Table 3: Pharmacokinetic Parameters
| Parameter | This compound (Rats) | FTBMT (Rodents) |
| Oral Bioavailability (F%) | 76%[3] | Orally bioavailable |
| Brain Penetration | Good brain permeability (Brain/Plasma ratios of 0.28 and 0.39 at 0.25 and 1 hour post-injection, respectively)[3] | Brain penetrant |
| Plasma Clearance (CL) | 1.1 L/h/kg (IV)[4] | Not specified |
| Volume of Distribution (Vss) | 1.5 L/kg (IV)[4] | Not specified |
| Maximum Concentration (Cmax) | 3407 ng/mL (PO); 6726 ng/mL (IV)[4] | Not specified |
| Area Under the Curve (AUC0-inf) | 13,749 ng·h/mL (PO); 9030 ng·h/mL (IV)[4] | Not specified |
In Vivo Efficacy
Both compounds have demonstrated antipsychotic-like and procognitive effects in rodent models.
-
This compound : Significantly and dose-dependently inhibited amphetamine-induced hyperactivity in mice.[3]
-
FTBMT : Suppresses methamphetamine-induced hyperlocomotion and inhibits MK-801-induced hyperactivity in mice, without causing catalepsy. It has also been shown to improve recognition memory and attenuate working memory deficits in rats.[5]
Experimental Methodologies
The following sections detail representative protocols for the key assays used to characterize GPR52 agonists.
GPR52 cAMP Accumulation Assay
This assay quantifies the increase in intracellular cAMP levels following GPR52 activation. A common method involves the use of a competitive immunoassay or a reporter gene assay.
Experimental Workflow: cAMP Assay
Detailed Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably or transiently expressing human GPR52 are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics).
-
Cell Plating: Cells are seeded into 384-well white opaque plates at a density of approximately 5,000-10,000 cells per well and incubated overnight.
-
Compound Preparation: Serial dilutions of this compound and FTBMT are prepared in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Assay Procedure:
-
The culture medium is removed from the cells.
-
Cells are incubated with the diluted compounds for 30 minutes at 37°C. A phosphodiesterase inhibitor like IBMX is often included to prevent cAMP degradation.
-
Following incubation, cells are lysed.
-
A competitive immunoassay kit (e.g., HTRF cAMP dynamic 2 kit or AlphaScreen cAMP assay kit) is used to measure cAMP levels according to the manufacturer's instructions.
-
-
Data Analysis: The signal is read on a compatible plate reader. The data is then normalized and fitted to a four-parameter logistic equation to determine the EC50 and Emax values.
GPR52 β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR52 receptor, a key event in receptor desensitization and an alternative signaling pathway.
Experimental Workflow: β-Arrestin Assay
Detailed Protocol:
-
Cell Line: A stable cell line, such as U2OS or CHO-K1, co-expressing GPR52 fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment is used (e.g., PathHunter® β-Arrestin assay).
-
Cell Plating: Cells are seeded into 384-well white-walled, clear-bottom plates and incubated.
-
Compound Addition: Dilutions of this compound and FTBMT are added to the wells.
-
Incubation: The plates are incubated for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: The detection reagent, containing the substrate for the complemented enzyme, is added to each well.
-
Signal Measurement: After a further incubation period at room temperature, the luminescent signal is measured using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. The data is analyzed to determine the EC50 for each compound.
Conclusion
Both this compound and FTBMT are potent and selective GPR52 agonists with demonstrated in vivo efficacy in rodent models of neuropsychiatric disorders. FTBMT exhibits a slightly higher potency (lower EC50) in the available data. This compound has a well-characterized pharmacokinetic profile in rats, showing excellent oral bioavailability and brain penetration. While both are valuable research tools, the choice between them may depend on the specific requirements of the study, such as the desired potency and the need for a well-documented pharmacokinetic profile. For direct comparative studies, it is recommended that researchers evaluate both compounds side-by-side in their specific assay systems.
References
- 1. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FTBMT, a Novel and Selective GPR52 Agonist, Demonstrates Antipsychotic-Like and Procognitive Effects in Rodents, Revealing a Potential Therapeutic Agent for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PW0787 and HTL0041178: Novel GPR52 Agonists for Neuropsychiatric Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two promising G protein-coupled receptor 52 (GPR52) agonists, PW0787 and HTL0041178. Both compounds have emerged as potential therapeutic agents for neuropsychiatric disorders, particularly schizophrenia, by modulating dopamine signaling pathways through the activation of GPR52. This document summarizes their efficacy, pharmacokinetic profiles, and the experimental methodologies used in their preclinical evaluation.
Introduction to this compound and HTL0041178
This compound and HTL0041178 are potent, selective, and orally bioavailable small molecules that activate GPR52, an orphan receptor primarily expressed in the striatum and prefrontal cortex.[1][2] GPR52 is coupled to the Gs signaling pathway, and its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2] This mechanism is thought to counteract the dopamine D2 receptor hyperactivity and rescue dopamine D1 receptor hypoactivity observed in schizophrenia, offering a novel therapeutic approach.[3] Both this compound and HTL0041178 have demonstrated antipsychotic-like and pro-cognitive effects in preclinical models.[1][4][5]
In Vitro Efficacy and Potency
A direct comparison of the in vitro potency and efficacy of this compound and HTL0041178 reveals their high affinity for the GPR52 receptor.
| Parameter | This compound | HTL0041178 |
| Target | GPR52 | GPR52 |
| Potency (EC₅₀) | 135 nM | pEC₅₀ = 7.5 (approximately 31.6 nM) |
| Efficacy (Eₘₐₓ) | 136% (relative to a reference compound) | Full agonist |
Note: The EC₅₀ value for HTL0041178 is an approximation derived from the provided pEC₅₀ value. The efficacy of this compound is expressed relative to a reference agonist.[1]
Pharmacokinetic Properties
Both molecules exhibit favorable pharmacokinetic profiles, including good oral bioavailability and brain penetration, which are crucial for central nervous system drug candidates.
This compound Pharmacokinetics (Rat)
| Parameter | Value |
| Oral Bioavailability (F) | 76%[1] |
| Brain/Plasma Ratio | 0.28 (at 0.25h), 0.39 (at 1h)[1] |
| Plasma Clearance (CL) | 1.1 L/h/kg (IV)[5] |
| Volume of Distribution (Vₛₛ) | 1.5 L/kg (IV)[5] |
| Cₘₐₓ (Oral, 20 mg/kg) | 3407 ng/mL[5] |
| AUC₀-ᵢₙ𝒻 (Oral, 20 mg/kg) | 13,749 ng·h/mL[5] |
HTL0041178 Pharmacokinetics
| Species | Oral Bioavailability (F) | Clearance (mL/min/kg) | Volume of Distribution (Vₛₛ) (L/kg) | Half-life (h) |
| Mouse | 76%[4] | 7[4] | 1.7[4] | 1-7[4] |
| Rat | 50%[4] | 16[4] | 1.0[4] | 0.8[2] |
| Dog | 59%[4] | 12[4] | 1.1[4] | 1-7[4] |
| Cynomolgus Monkey | 81%[4] | 2[4] | 1.4[4] | 1-7[4] |
In Vivo Efficacy
Both compounds have demonstrated efficacy in animal models relevant to psychosis.
Psychostimulant-Induced Hyperlocomotion
| Compound | Animal Model | Dosing | Effect |
| This compound | Amphetamine-induced hyperlocomotion in mice | 3 mg/kg and 10 mg/kg (IP) | Significantly suppressed hyperlocomotor activity.[5] |
| HTL0041178 | d-amphetamine-stimulated hyperlocomotion in rats | 10 mg/kg (oral) | Dose-related reduction in hyperactivity, reaching statistical significance.[2] |
Cognitive Function
| Compound | Animal Model | Dosing | Effect |
| HTL0041178 | Subchronic PCP-rat model of cognitive impairment | 3 mg/kg (minimum effective dose) | Dose-proportional improvement in cognitive flexibility.[4] |
Experimental Protocols
GPR52 Functional cAMP Assay
Objective: To determine the potency and efficacy of the test compounds in activating the GPR52 receptor.
Methodology:
-
Cell Culture: HEK293 cells are transiently transfected to express human GPR52.
-
Assay Principle: A GloSensor™ cAMP assay is utilized, where an engineered luciferase biosensor fused with a cAMP binding domain emits light upon binding to intracellular cAMP.[1][6]
-
Procedure:
-
Data Analysis: The EC₅₀ (potency) and Eₘₐₓ (efficacy) values are calculated from the concentration-response curves. For this compound, efficacy was reported relative to a reference compound.[1]
Amphetamine-Induced Hyperlocomotion
Objective: To assess the antipsychotic-like activity of the test compounds.
Methodology:
-
Animals: Male C57/BL6 mice (for this compound) or rats (for HTL0041178) are used.[1][2]
-
Apparatus: Locomotor activity is monitored in an open-field arena equipped with infrared beams to detect movement.[8]
-
Procedure:
-
Animals are habituated to the testing environment.[9]
-
Animals are pre-treated with the test compound (this compound or HTL0041178) at specified doses and routes (intraperitoneal or oral).[2][5]
-
A psychostimulant, such as d-amphetamine, is administered to induce hyperlocomotor activity.[2]
-
Locomotor activity (e.g., distance traveled, ambulatory counts) is recorded for a defined period (e.g., 90-120 minutes) post-amphetamine injection.[2][8]
-
-
Data Analysis: The total locomotor activity is compared between the compound-treated groups and the vehicle-treated control group to determine the inhibitory effect of the compound.
Cognitive Flexibility in Subchronic PCP-Rat Model
Objective: To evaluate the pro-cognitive effects of HTL0041178.
Methodology:
-
Animal Model: A subchronic phencyclidine (PCP) rat model is used to induce cognitive deficits relevant to schizophrenia.[4]
-
Apparatus: A touch-screen equipped operant box is used for visual discrimination and reversal learning tasks.[10]
-
Procedure:
-
Rats are treated sub-chronically with PCP to induce cognitive impairment.
-
Animals are trained on a visual discrimination task.
-
Following training, the reward contingencies are reversed, and the ability of the animals to adapt to the new rules (reversal learning) is assessed.
-
HTL0041178 is administered to evaluate its ability to improve performance in the reversal learning phase.[4]
-
-
Data Analysis: Measures such as the number of trials to reach a set criterion and the number of errors are used to quantify cognitive flexibility. The performance of HTL0041178-treated animals is compared to that of vehicle-treated controls.
Visualizations
Caption: GPR52 signaling pathway activated by agonists.
Caption: Preclinical evaluation workflow for GPR52 agonists.
References
- 1. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 4. | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. resources.revvity.com [resources.revvity.com]
- 8. b-neuro.com [b-neuro.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Re-evaluating the PCP challenge as a pre-clinical model of impaired cognitive flexibility in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PW0787: A Novel GPR52 Agonist with Antipsychotic-Like Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel GPR52 agonist, PW0787, with the established atypical antipsychotics, risperidone and clozapine. The following sections detail the pharmacological profiles, efficacy in preclinical models, and the underlying mechanisms of action, supported by experimental data and detailed protocols.
Executive Summary
This compound is a potent and selective G protein-coupled receptor 52 (GPR52) agonist that has demonstrated antipsychotic-like effects in preclinical studies.[1] Unlike traditional antipsychotics that primarily target dopamine and serotonin receptors, this compound offers a novel mechanism of action by modulating the Gs/olf-coupled GPR52, which is highly expressed in brain regions implicated in psychosis. This guide presents a side-by-side comparison of this compound with risperidone and clozapine, focusing on receptor binding affinity, and efficacy in the amphetamine-induced hyperactivity model, a key predictor of antipsychotic activity.
Comparative Pharmacodynamics: Receptor Binding Profiles
A key differentiator for antipsychotic drugs is their receptor binding profile, which dictates their efficacy and side-effect profile. Risperidone and clozapine exhibit broad receptor activity, while this compound demonstrates high selectivity for the GPR52 receptor.
| Receptor | This compound (Ki, nM) | Risperidone (Ki, nM) | Clozapine (Ki, nM) |
| GPR52 | EC50 = 135 | >10,000 | >10,000 |
| Dopamine D2 | >10,000 | 3.13 - 5.8 | 120 - 250 |
| Serotonin 5-HT2A | >10,000 | 0.12 - 0.53 | 5.4 - 16 |
| Serotonin 5-HT1A | >10,000 | 270 | 120 - 230 |
| Serotonin 5-HT2C | >10,000 | 5.3 | 9.4 |
| Adrenergic α1 | >10,000 | 0.8 - 2.6 | 1.6 - 7 |
| Adrenergic α2 | >10,000 | 7.54 - 16 | 90 - 150 |
| Histamine H1 | >10,000 | 2.23 - 4.2 | 1.1 - 6.3 |
| Muscarinic M1 | >10,000 | >10,000 | 1.9 - 6.2 |
| Note: this compound was found to be highly selective for GPR52 with no significant off-target activities observed in a panel of GPCRs and ion channels. Ki values for risperidone and clozapine at GPR52 are inferred to be high due to their known mechanisms of action. |
Preclinical Efficacy: Amphetamine-Induced Hyperactivity Model
The amphetamine-induced hyperactivity model in rodents is a widely accepted preclinical screen for antipsychotic-like activity. This model mimics the hyperdopaminergic state thought to underlie psychosis.
| Compound | Animal Model | Doses Tested | Effect on Amphetamine-Induced Hyperactivity |
| This compound | Mice | 0.3, 1, 3, 10 mg/kg (i.p.) | Dose-dependent inhibition. Significant reduction at 3 and 10 mg/kg. |
| Risperidone | Mice | Not specified | Reduction of amphetamine-induced self-injurious behavior.[2] |
| Clozapine | Mice | 0.3 mg/kg | Reduction of phencyclidine-induced hyperlocomotion.[3] |
| Clozapine | Rats | 4 mg/kg | Blockade of the induction of behavioral sensitization to amphetamine.[4] |
Mechanism of Action: Signaling Pathways
The therapeutic effects of these compounds are mediated through distinct signaling pathways.
This compound: GPR52-cAMP Signaling Pathway
This compound acts as an agonist at the GPR52 receptor, which is coupled to the Gs alpha subunit of the G protein.[5] Activation of GPR52 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is believed to modulate downstream pathways involved in neuronal excitability and neurotransmitter release, contributing to its antipsychotic-like effects.
GPR52 signaling cascade initiated by this compound.
Risperidone and Clozapine: Multi-Receptor Antagonism
Risperidone and clozapine are atypical antipsychotics that act as antagonists at multiple neurotransmitter receptors, primarily dopamine D2 and serotonin 5-HT2A receptors. Their therapeutic effects are attributed to the blockade of these receptors in the mesolimbic and mesocortical pathways of the brain.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below for reproducibility and further investigation.
Amphetamine-Induced Hyperactivity in Mice
Objective: To assess the potential antipsychotic-like activity of a test compound by measuring its ability to inhibit locomotor hyperactivity induced by amphetamine.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
d-Amphetamine sulfate
-
Test compound (this compound, risperidone, or clozapine)
-
Vehicle solution
-
Open-field activity chambers equipped with infrared beams
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Habituation: Place individual mice into the open-field chambers and allow them to habituate for 30-60 minutes.
-
Drug Administration:
-
Administer the test compound or vehicle via intraperitoneal (i.p.) injection at the desired doses.
-
After a specified pretreatment time (e.g., 30 minutes), administer d-amphetamine (e.g., 2-5 mg/kg, i.p.) to all mice except for a vehicle-amphetamine control group.
-
-
Data Collection: Immediately after amphetamine injection, record locomotor activity (e.g., distance traveled, beam breaks) for 60-120 minutes.
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a total over the recording period. Compare the activity of the test compound-treated groups to the amphetamine-only control group to determine the percentage of inhibition.
Workflow for the amphetamine-induced hyperactivity test.
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for various neurotransmitter receptors.
Materials:
-
Cell membranes expressing the receptor of interest
-
Radioligand specific for the receptor
-
Test compound at various concentrations
-
Incubation buffer
-
Scintillation counter
Procedure:
-
Assay Setup: In a multi-well plate, combine the cell membranes, radioligand, and either vehicle or varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a specific temperature for a set period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a filter mat to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Drug Development and Validation Workflow
The development of a novel antipsychotic like this compound follows a rigorous, multi-stage process.
General workflow for antipsychotic drug development.
Conclusion
This compound represents a promising novel approach for the treatment of psychosis with its unique mechanism of action as a selective GPR52 agonist. Its targeted engagement of the GPR52-cAMP signaling pathway and demonstrated efficacy in preclinical models of psychosis, coupled with a potentially favorable side-effect profile due to its high selectivity, warrant further investigation. This guide provides a foundational comparison to established atypical antipsychotics, highlighting the potential of this compound as a next-generation therapeutic for psychiatric disorders.
References
- 1. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Risperidone reduction of amphetamine-induced self-injurious behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Behavioral Effects of Acute Systemic Low-Dose Clozapine in Wild-Type Rats: Implications for the Use of DREADDs in Behavioral Neuroscience [frontiersin.org]
- 4. Subcellular Organization of the cAMP Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Early-life risperidone enhances locomotor responses to amphetamine during adulthood - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GPR52 Agonist Potency Across Preclinical Studies
This guide provides a comprehensive comparison of the potency of various G protein-coupled receptor 52 (GPR52) agonists as reported in multiple preclinical studies. The data is intended for researchers, scientists, and professionals in the field of drug development to facilitate the evaluation of these compounds. This document summarizes quantitative data, details common experimental methodologies, and illustrates key biological and experimental pathways.
Data Presentation: GPR52 Agonist Potency
The following table summarizes the in vitro potency of several GPR52 agonists, primarily determined through cyclic adenosine monophosphate (cAMP) accumulation assays in recombinant cell lines. Potency is expressed as the half-maximal effective concentration (EC50).
| Compound Name/Reference | EC50 (nM) | Assay Type | Cell Line | Source |
| Compound 1 (Takeda) | ~30 | cAMP Assay | HEK293 | [1] |
| Compound 2 (Takeda) | 21 | cAMP Assay | HEK293 | [1] |
| Compound 3 (Tokumaru et al.) | 75 | cAMP Assay | Not Specified | [1] |
| Compound 4 (Arena Pharma) | 30 | cAMP Assay | Not Specified | [2] |
| Compound 4 (Wang et al.) | 119 | GloSensor cAMP Assay | HEK293 | [1] |
| Compound 5 (Takeda) | 21 | cAMP Assay | Not Specified | [2] |
| Compound 8 (Arena Pharma) | 135 | GloSensor cAMP Assay | Not Specified | [2] |
| Compound 9 (Arena Pharma) | 119 | GloSensor cAMP Assay | Not Specified | [2] |
| Compound 10 (Sosei Heptares) | 27.5 | cAMP Assay | Not Specified | [2] |
| HTL0041178 (Sosei Heptares) | 27.5 | Functional Assay | Rat GPR52 | [3] |
| Unnamed Tool Compound | 30 | cAMP Assay | HEK (stably transfected) | [4] |
Note: EC50 values can vary between studies due to differences in experimental conditions, cell lines, and assay technologies.
Experimental Protocols
The potency of GPR52 agonists is primarily assessed through functional assays that measure the downstream signaling consequences of receptor activation. The most common methods are cAMP accumulation assays, reflecting the receptor's coupling to Gs proteins.
1. Cyclic AMP (cAMP) Accumulation Assay (General Protocol)
This assay quantifies the increase in intracellular cAMP levels following GPR52 activation.
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used.[5] These cells are transiently or stably transfected with a plasmid encoding for human GPR52.[6][7]
-
Assay Procedure:
-
Transfected cells are seeded into 96- or 384-well plates and cultured to an appropriate confluency.
-
Prior to the assay, the culture medium is replaced with a stimulation buffer, often containing a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.[5][8]
-
Cells are incubated with various concentrations of the GPR52 agonist for a defined period (e.g., 20-30 minutes) at 37°C.[5][8]
-
Following incubation, cells are lysed, and the intracellular cAMP concentration is measured.
-
-
Detection Methods:
-
Homogeneous Time-Resolved Fluorescence (HTRF): This competitive immunoassay uses a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. The signal is inversely proportional to the amount of cAMP produced by the cells.[8][9]
-
Luminescence-based Assays (e.g., GloSensor™): Cells are co-transfected with a biosensor plasmid (e.g., a modified luciferase) that emits light in the presence of cAMP. The luminescent signal is directly proportional to the intracellular cAMP concentration.[1][2]
-
-
Data Analysis: The raw data is converted to cAMP concentrations. A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the agonist concentration. The EC50 value is determined from this curve using non-linear regression.[10]
2. IP-One (Inositol Monophosphate) Assay
While GPR52 is primarily Gs-coupled, assays like the IP-One assay can be used to investigate potential coupling to Gq proteins, which activate the phospholipase C (PLC) pathway.
-
Assay Principle: Activation of the Gq pathway leads to the production of inositol trisphosphate (IP3), which is rapidly metabolized to inositol monophosphate (IP1). Lithium chloride (LiCl) is used to block the degradation of IP1, causing it to accumulate. The amount of accumulated IP1 serves as a measure of Gq pathway activation.[8][11][12]
-
Assay Procedure:
-
Cells expressing GPR52 are seeded in microplates.
-
The cells are incubated with a stimulation buffer containing LiCl and various concentrations of the agonist for approximately one hour at 37°C.[8]
-
After stimulation, cells are lysed, and the detection reagents are added.
-
-
Detection Method (HTRF): The assay is a competitive immunoassay. The cell lysate is incubated with an IP1-d2 conjugate (acceptor) and a europium cryptate-labeled anti-IP1 antibody (donor). Endogenous IP1 produced by the cells competes with the IP1-d2 for antibody binding, leading to a decrease in the HTRF signal.[8][13]
-
Data Analysis: A standard curve is used to convert the HTRF signal to IP1 concentration. A dose-response curve is then plotted to determine the EC50 value.
Visualizations: Signaling and Experimental Pathways
GPR52 Signaling Pathway
GPR52 is an orphan G protein-coupled receptor that is predominantly coupled to the Gs alpha subunit (Gαs).[2] Upon agonist binding, it initiates a signaling cascade that leads to the production of the second messenger cAMP.[6][14]
Caption: Canonical GPR52 signaling cascade via the Gαs-cAMP-PKA pathway.
Experimental Workflow for GPR52 Agonist Potency
The following diagram outlines the typical workflow for determining the potency (EC50) of a GPR52 agonist using an in vitro functional assay.
Caption: Standard workflow for in vitro GPR52 agonist potency determination.
References
- 1. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PM537. GPR52 agonists show pro-cognitive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anatomical Transcriptome of G Protein-Coupled Receptors Leads to the Identification of a Novel Therapeutic Candidate GPR52 for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR52 regulates cAMP in T cells but is dispensable for encephalitogenic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | GPR52 regulates cAMP in T cells but is dispensable for encephalitogenic responses [frontiersin.org]
- 8. bmglabtech.com [bmglabtech.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. resources.revvity.com [resources.revvity.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. What are GPR52 agonists and how do they work? [synapse.patsnap.com]
PW0787: A Highly Selective GPR52 Agonist with a Favorable Off-Target Profile
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a detailed comparison of the G protein-coupled receptor 52 (GPR52) agonist, PW0787, against other GPCRs, supported by experimental data and protocols.
This compound is a potent and brain-penetrant agonist of GPR52, a promising therapeutic target for central nervous system disorders.[1] A critical aspect of its preclinical evaluation is its selectivity profile, which assesses its potential for off-target effects that could lead to undesirable side effects. This guide delves into the comprehensive selectivity screening of this compound and compares its performance with another notable GPR52 agonist, FTBMT.
High Selectivity of this compound Confirmed by Broad-Panel Screening
To assess its selectivity, this compound was subjected to a comprehensive screen against a wide array of G protein-coupled receptors (GPCRs) and other CNS targets. This screening was conducted by the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH-PDSP).[1]
The results demonstrated that at a concentration of 10 µM, this compound exhibited no significant binding affinity for over 30 other receptors, ion channels, and transporters. This indicates a high degree of selectivity for its primary target, GPR52.[1] The screening panel included a variety of receptors known to be implicated in the side effects of many CNS drugs, such as serotonin (5-HT) and dopamine (D2) receptors.[1] The lack of significant binding to these off-targets underscores the potential for a favorable safety profile for this compound.
Comparison with FTBMT, another Selective GPR52 Agonist
For a comparative perspective, this guide includes data on FTBMT (also known as TP-024), another potent and selective GPR52 agonist.[2] FTBMT has also demonstrated a high degree of selectivity in a broad panel screen, showing no significant activity at 98 other targets.
While both this compound and FTBMT exhibit excellent selectivity for GPR52, a direct comparison of their off-target profiles provides valuable insights for researchers. The following table summarizes the available selectivity data for both compounds.
| Off-Target Receptor | This compound Binding Affinity (Ki) | FTBMT Binding Affinity |
| 5-HT1A | > 10,000 nM | No significant binding |
| 5-HT2A | > 10,000 nM | No significant binding |
| 5-HT2C | > 10,000 nM | No significant binding |
| D1 | > 10,000 nM | No significant binding |
| D2 | > 10,000 nM | No significant binding |
| Adrenergic α1 | > 10,000 nM | No significant binding |
| Adrenergic α2 | > 10,000 nM | No significant binding |
| Adrenergic β | > 10,000 nM | No significant binding |
| Histamine H1 | > 10,000 nM | No significant binding |
| Muscarinic M1 | > 10,000 nM | No significant binding |
| AMPA | Not specified | No significant binding |
| NMDA | Not specified | No significant binding |
| Data for this compound is based on the NIMH-PDSP screen showing no significant binding at 10 µM.[1] Specific Ki values above this concentration were not detailed in the primary publication. Data for FTBMT is based on a screen against 98 targets. |
Experimental Protocols
The determination of compound selectivity relies on robust and well-defined experimental methodologies. The following sections outline the typical protocols used for the key experiments cited in this guide.
Radioligand Binding Assays for Selectivity Screening
Radioligand binding assays are the gold standard for determining the binding affinity of a compound to a specific receptor. The general workflow for such an assay is as follows:
Workflow for Radioligand Binding Assay
Protocol Details:
-
Membrane Preparation: Cell lines stably or transiently expressing the GPCR of interest are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated through centrifugation.
-
Binding Reaction: The isolated membranes are incubated in a buffer solution containing a known concentration of a radiolabeled ligand (a molecule that binds to the target receptor with high affinity) and varying concentrations of the test compound (this compound).
-
Separation and Quantification: After incubation, the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter. The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is then quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. A competition binding curve is generated, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value (the inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Functional Assays to Determine Agonist Activity
To confirm that this compound acts as an agonist at GPR52, functional assays are performed. Since GPR52 is a Gs-coupled receptor, its activation leads to an increase in intracellular cyclic AMP (cAMP) levels.
Workflow for cAMP Functional Assay
Protocol Details:
-
Cell Stimulation: Cells expressing GPR52 are treated with various concentrations of this compound.
-
cAMP Measurement: After a specific incubation period, the cells are lysed, and the intracellular levels of cAMP are measured using a variety of commercially available assay kits, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen technology.
-
Data Analysis: The measured cAMP levels are plotted against the concentration of this compound to generate a dose-response curve. From this curve, the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) are determined.
GPR52 Signaling Pathway
The high selectivity of this compound for GPR52 ensures that its pharmacological effects are primarily mediated through the GPR52 signaling cascade. As a Gs-coupled receptor, GPR52 activation initiates a well-defined intracellular signaling pathway.
References
A Comparative Analysis of the Pharmacokinetic Properties of PW0787, a Novel GPR52 Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacokinetic (PK) properties of PW0787, a potent and selective G protein-coupled receptor 52 (GPR52) agonist, with other relevant compounds in the same class, namely HTL0041178 and FTBMT. The objective is to offer a comprehensive overview of their absorption, distribution, metabolism, and excretion (ADME) profiles, supported by experimental data, to aid in the evaluation of their therapeutic potential for neuropsychiatric disorders.
Executive Summary
GPR52 is a promising therapeutic target for various central nervous system (CNS) disorders, including schizophrenia. Agonists of this receptor, such as this compound, HTL0041178, and FTBMT, have demonstrated potential antipsychotic-like and pro-cognitive effects in preclinical studies. A thorough understanding of their pharmacokinetic profiles is crucial for their further development. This guide reveals that while all three compounds exhibit favorable oral bioavailability and brain penetration, there are notable differences in their specific PK parameters, which could influence their clinical utility.
GPR52 Signaling Pathway
GPR52 is a Gαs-coupled receptor primarily expressed in the striatum and prefrontal cortex. Its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates downstream signaling cascades involved in neuronal excitability and synaptic plasticity.
A Comparative Guide to the In Vivo Behavioral Effects of PW0787 and Other GPR52 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo behavioral effects of PW0787, a novel G protein-coupled receptor 52 (GPR52) agonist, with other relevant compounds. The information is intended to assist researchers in replicating and expanding upon these findings. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes associated signaling pathways and workflows.
Comparative Efficacy in a Psychostimulant-Induced Hyperactivity Model
A common preclinical model to assess the potential antipsychotic-like activity of novel compounds is the psychostimulant-induced hyperactivity model. In this paradigm, a psychostimulant such as amphetamine is administered to rodents, leading to a significant increase in locomotor activity. The ability of a test compound to attenuate this hyperactivity is considered an indicator of its potential efficacy in treating psychosis.
The following table summarizes the in vivo efficacy of this compound and other selected GPR52 agonists in the amphetamine- or methamphetamine-induced hyperactivity model.
| Compound | Animal Model | Psychostimulant | Route of Administration | Effective Dose(s) | Observed Effect on Hyperactivity | Reference |
| This compound | C57BL/6J mice | d-amphetamine (2.5 mg/kg, i.p.) | Intraperitoneal (i.p.) | 3 and 10 mg/kg | Dose-dependent suppression of amphetamine-induced hyperactivity.[1] | Wang et al., 2020 |
| HTL0041178 | Male Sprague-Dawley rats | d-amphetamine (0.75 mg/kg, i.p.) | Oral (p.o.) | 3 and 10 mg/kg | Significant reduction of d-amphetamine-induced hyperactivity.[2] | Poulter et al., 2023 |
| FTBMT | Male ddY mice | Methamphetamine (1 mg/kg, s.c.) | Oral (p.o.) | 3 and 10 mg/kg | Dose-dependent inhibition of methamphetamine-induced hyperlocomotion.[3][4] | Nishiyama et al., 2017 |
Detailed Experimental Protocols
Amphetamine-Induced Hyperactivity in Mice
This protocol is a standard method for evaluating the antipsychotic potential of novel compounds.
1. Animals:
-
Male C57BL/6J mice, 8-10 weeks of age, are typically used.
-
Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle, with food and water available ad libitum.
-
Mice should be acclimated to the housing facility for at least one week before the experiment.
2. Apparatus:
-
Open-field activity chambers (e.g., 40 x 40 x 30 cm) equipped with automated infrared beam systems to track locomotor activity. The chambers should be placed in a sound-attenuated and dimly lit room.
3. Procedure:
-
Habituation: On the day of the experiment, mice are transported to the testing room and allowed to acclimate for at least 60 minutes. Each mouse is then placed individually into an activity chamber for a 30-minute habituation period.[5][6]
-
Drug Administration:
-
Following habituation, mice are removed from the chambers and administered the test compound (e.g., this compound, vehicle) via the intended route (e.g., intraperitoneal injection).
-
After a specified pretreatment time (e.g., 30 minutes), mice are administered d-amphetamine (e.g., 2.5 mg/kg, i.p.) or saline.[7][8]
-
-
Data Collection: Immediately after the amphetamine or saline injection, mice are returned to the activity chambers, and their locomotor activity (e.g., total distance traveled, horizontal activity, vertical activity, and stereotypy) is recorded for a set period, typically 60-90 minutes.[5][6]
4. Data Analysis:
-
Locomotor activity data is typically binned into time intervals (e.g., 5-minute blocks).
-
The total distance traveled or the number of beam breaks over the entire recording period is calculated for each animal.
-
Data are analyzed using appropriate statistical methods, such as a two-way analysis of variance (ANOVA) with treatment and time as factors, followed by post-hoc tests to compare individual groups.
Signaling Pathways and Mechanisms of Action
GPR52 Signaling Pathway
This compound and its comparators, HTL0041178 and FTBMT, are agonists of GPR52. GPR52 is a Gs-coupled receptor, and its activation initiates a downstream signaling cascade.[9][10]
Caption: GPR52 signaling pathway initiated by this compound.
Dopamine Reuptake Inhibition
As a functional antagonist to dopamine D2 receptor signaling, understanding the mechanism of dopamine reuptake is relevant. Dopamine reuptake inhibitors (DRIs) are a class of drugs that block the action of the dopamine transporter (DAT).[1][11]
Caption: Mechanism of dopamine reuptake inhibition.
References
- 1. What are Dopamine reuptake inhibitors and how do they work? [synapse.patsnap.com]
- 2. The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FTBMT, a Novel and Selective GPR52 Agonist, Demonstrates Antipsychotic-Like and Procognitive Effects in Rodents, Revealing a Potential Therapeutic Agent for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. b-neuro.com [b-neuro.com]
- 6. pnas.org [pnas.org]
- 7. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anatomical Transcriptome of G Protein-Coupled Receptors Leads to the Identification of a Novel Therapeutic Candidate GPR52 for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
A Head-to-Head Preclinical Comparison of Novel GPR52 Agonists for Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor 52 (GPR52) has emerged as a promising therapeutic target for schizophrenia. Its unique expression profile in brain regions associated with psychosis and cognition suggests that GPR52 agonists could offer a novel approach to treating the positive, negative, and cognitive symptoms of this complex disorder. This guide provides a head-to-head comparison of the preclinical data for three GPR52 agonist drug candidates: PW0787, HTL0041178, and FTBMT.
Mechanism of Action: A Shared Pathway
All three drug candidates are agonists of the GPR52 receptor. GPR52 is an orphan Gs-coupled receptor, meaning its natural ligand is unknown. Activation of GPR52 by an agonist is thought to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This modulation of the cAMP signaling pathway is hypothesized to produce antipsychotic and pro-cognitive effects.
In Vitro Potency and Efficacy
The following table summarizes the in vitro potency and efficacy of this compound, HTL0041178, and FTBMT at the GPR52 receptor.
| Compound | Assay | EC50 (nM) | Emax (%) | Reference |
| This compound | cAMP accumulation | 135 | 136 | [1] |
| HTL0041178 | Not Specified | pEC50 = 7.5 | Not Reported | [2] |
| FTBMT | cAMP accumulation | 75 | 122 | [3] |
Pharmacokinetic Properties
A summary of the key pharmacokinetic parameters for each compound in preclinical species is provided below.
| Compound | Species | Route | Oral Bioavailability (F%) | Brain/Plasma Ratio | Reference |
| This compound | Rat | PO/IV | 76 | 0.28 (0.25h), 0.39 (1h) | Not specified in snippets |
| HTL0041178 | Mouse | PO/IV | >80 | Not Reported | [4] |
| Rat | PO/IV | 40-54 | Kp,uu = 0.4 | [5] | |
| Dog | PO/IV | Not Reported | Not Reported | [4] | |
| Cynomolgus Monkey | PO/IV | >80 | Not Reported | [4] | |
| FTBMT | Mouse/Rat | PO | Orally Bioavailable & Brain Penetrant | Not Quantified | [3] |
Preclinical Efficacy in Animal Models of Schizophrenia
The antipsychotic-like and pro-cognitive effects of the GPR52 agonists have been evaluated in rodent models of schizophrenia.
| Compound | Animal Model | Effect | Key Findings | Reference |
| This compound | Amphetamine-induced hyperactivity (mouse) | Antipsychotic-like | Significantly and dose-dependently inhibited hyperactivity. | [1] |
| HTL0041178 | Amphetamine-stimulated hyperlocomotion (rat) | Antipsychotic-like | Efficacy driven by an unbound plasma concentration of 0.11 µM. | [4] |
| FTBMT | MK-801-induced hyperactivity (mouse) | Antipsychotic-like | Inhibited hyperactivity without causing catalepsy. Preferential neuronal activation in the nucleus accumbens shell. | [3] |
| Novel object recognition (rat) | Pro-cognitive | Improved recognition memory. | [3] | |
| MK-801-induced working memory deficits (rat) | Pro-cognitive | Attenuated working memory deficits in the radial arm maze test. | [3] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are crucial for the interpretation and comparison of the data.
Psychostimulant-Induced Hyperactivity
This model is widely used to assess the antipsychotic-like potential of drug candidates.
-
This compound (Amphetamine-induced hyperactivity): The specific details of the experimental protocol for this compound were not available in the provided search results. A general procedure involves administering the test compound (this compound) at various doses prior to the administration of amphetamine. Locomotor activity is then measured using automated activity chambers.
-
FTBMT (MK-801-induced hyperactivity): Male ddY mice were used. Following a 1-hour acclimation to the test cages, mice were orally administered FTBMT (1, 3, or 10 mg/kg) or vehicle. After 60 minutes, MK-801 (0.3 mg/kg) or saline was administered subcutaneously. Locomotor activity was then measured for 60 minutes.[3]
Cognitive Enhancement Models
These models assess the potential of drug candidates to improve cognitive deficits associated with schizophrenia.
-
FTBMT (Novel Object Recognition Test): Male Wistar rats were used. The test consists of three phases: habituation, training, and testing. During training, two identical objects were placed in an open field, and the rats were allowed to explore for 5 minutes. For the test phase, conducted 24 hours later, one of the familiar objects was replaced with a novel object. The exploration time for both objects was recorded for 5 minutes. FTBMT (0.3, 1, or 3 mg/kg) was administered orally 60 minutes before the training phase.[3]
-
FTBMT (Radial Arm Maze Test): This test was used to evaluate the effect of FTBMT on MK-801-induced working memory deficits in rats. The specific protocol details were not fully described in the provided search results but generally involve assessing the ability of the animal to navigate a maze to find a reward, with working memory errors being recorded.[3]
Summary and Future Directions
This compound, HTL0041178, and FTBMT all demonstrate promising preclinical profiles as GPR52 agonists for the treatment of schizophrenia. All three compounds show potent in vitro activity and in vivo efficacy in models of psychosis. FTBMT has also been shown to have pro-cognitive effects in rodent models. HTL0041178 has advanced to Phase I clinical trials, indicating a favorable safety and pharmacokinetic profile in preclinical species.
Direct head-to-head comparative studies in the same experimental paradigms would be invaluable for a more definitive assessment of their relative therapeutic potential. Future research should focus on further elucidating the downstream signaling pathways of GPR52 activation and on evaluating the long-term efficacy and safety of these compounds in more complex behavioral models relevant to schizophrenia. The progression of HTL0041178 into clinical development is a significant step forward for the GPR52 agonist class and will provide crucial insights into the translatability of these preclinical findings to patients with schizophrenia.
References
- 1. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FTBMT, a Novel and Selective GPR52 Agonist, Demonstrates Antipsychotic-Like and Procognitive Effects in Rodents, Revealing a Potential Therapeutic Agent for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
PW0787 Demonstrates Comparable Efficacy to Other GPR52 Agonists in Preclinical Studies
PW0787, a novel and potent agonist of the G protein-coupled receptor 52 (GPR52), exhibits efficacy in line with other known tool compounds targeting this receptor. Analysis of preclinical data reveals that this compound's potency and maximal response in cellular assays are within the range of other well-characterized GPR52 agonists, positioning it as a valuable tool for studying the therapeutic potential of GPR52 activation, particularly for neuropsychiatric disorders.
GPR52 is an orphan receptor primarily expressed in the striatum and cortex, making it a promising target for central nervous system disorders.[1][2] Its activation is coupled to the Gαs/olf signaling pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3] This mechanism is believed to modulate dopaminergic and glutamatergic neurotransmission, which are implicated in conditions such as schizophrenia and substance use disorders.[3]
Comparative Efficacy of GPR52 Agonists
This compound has been characterized as a potent and selective GPR52 agonist with an EC50 of 135 nM and an Emax of 136%.[4][5] When compared to other GPR52 tool compounds, its efficacy profile is similar. For instance, compound 3 has been reported with an EC50 of 75 nM and an Emax of 122%.[1] Another notable agonist, FTBMT (also known as TP-024), has an EC50 of 75 nM.[2][6] The table below summarizes the in vitro efficacy data for this compound and other selected GPR52 agonists.
| Compound | EC50 (nM) | Emax (%) | Reference Compound |
| This compound | 135 | 136 | Compound 8 |
| Compound 1 | ~30 | N/A | N/A |
| Compound 2 | 21 | 103 | N/A |
| Compound 3 | 75 | 122 | N/A |
| FTBMT (TP-024) | 75 | N/A | N/A |
| c17 | N/A | N/A | N/A |
| HTL0041178 | N/A | N/A | N/A |
| PW0860 | Potent | N/A | Compound 4 |
| PW0878 | Potent | N/A | Compound 4 |
| PW0885 | Potent | N/A | Compound 4 |
| PW0888 | Potent | N/A | Compound 4 |
| PW0890 | Potent | N/A | Compound 4 |
N/A: Data not available in the provided search results.
In addition to its in vitro efficacy, this compound has demonstrated in vivo activity, significantly inhibiting amphetamine-induced hyperactivity in mice, which is a common preclinical model for antipsychotic-like effects.[1][4] This is consistent with the therapeutic hypothesis that GPR52 agonism can be beneficial for psychiatric disorders.[6]
Experimental Protocols
The in vitro efficacy of GPR52 agonists is typically assessed using a cAMP assay in a recombinant cell line expressing the human GPR52.
Glosensor™ cAMP Assay:
This assay is frequently used to measure changes in intracellular cAMP levels upon compound treatment.
-
Cell Line: Human Embryonic Kidney (HEK293) cells transiently or stably expressing human GPR52.
-
Principle: The assay utilizes a genetically engineered luciferase that contains a cAMP-binding motif. Binding of cAMP to the luciferase results in a conformational change and an increase in light output, which is proportional to the intracellular cAMP concentration.
-
Procedure:
-
HEK293 cells expressing GPR52 are seeded in microplates.
-
The cells are then transfected with the GloSensor™ cAMP plasmid.
-
After an incubation period to allow for plasmid expression, the cells are treated with varying concentrations of the test compounds (e.g., this compound).
-
A luciferin-containing substrate is added, and luminescence is measured using a luminometer.
-
-
Data Analysis: The luminescence signal is normalized to a control (e.g., vehicle-treated cells). The EC50 (half-maximal effective concentration) and Emax (maximum effect) values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
GPR52 Signaling Pathway
The activation of GPR52 by an agonist like this compound initiates a well-defined intracellular signaling cascade. The following diagram illustrates this pathway.
Caption: GPR52 agonist-induced signaling cascade.
Experimental Workflow for Efficacy Testing
The general workflow for evaluating the efficacy of a GPR52 agonist involves several key steps, from compound synthesis to in vivo validation.
Caption: Workflow for GPR52 agonist evaluation.
References
- 1. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are GPR52 agonists and how do they work? [synapse.patsnap.com]
- 4. | BioWorld [bioworld.com]
- 5. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PW0787 and First-Generation GPR52 Agonists
For researchers and professionals in drug development, this guide offers a detailed benchmark of the novel GPR52 agonist, PW0787, against its first-generation predecessors. It provides an objective comparison of their performance based on available experimental data, outlines detailed experimental protocols, and visualizes key biological and procedural pathways.
G protein-coupled receptor 52 (GPR52) has emerged as a promising therapeutic target for neuropsychiatric disorders. As an orphan receptor predominantly expressed in the brain, its activation is linked to the modulation of dopamine signaling pathways. This has spurred the development of several agonists, with this compound representing a significant advancement in the field. This guide will compare the pharmacological and pharmacokinetic profiles of this compound with key first-generation GPR52 agonists, providing a comprehensive overview for researchers.
Quantitative Performance Comparison
The following tables summarize the key in vitro and in vivo performance metrics of this compound compared to notable first-generation GPR52 agonists, Compound 7m and FTBMT.
| Compound | Potency (EC50) | Efficacy (Emax) |
| This compound | 135 nM[1] | 136%[1] |
| FTBMT | 75 nM | 122% |
| Compound 7m | ~29.5 nM (pEC50 = 7.53)[2] | Not Reported |
Table 1: In Vitro Potency and Efficacy of GPR52 Agonists. This table compares the half-maximal effective concentration (EC50) and maximum efficacy (Emax) of this compound and first-generation GPR52 agonists.
| Compound | Oral Bioavailability (F) | Brain Penetration | In Vivo Efficacy |
| This compound | 76% (in rats)[1] | Brain/Plasma Ratio: 0.28 (0.25h), 0.39 (1h)[1] | Significantly inhibited amphetamine-induced hyperactivity[1] |
| FTBMT | Orally bioavailable | Brain penetrant | Suppressed methamphetamine-induced hyperlocomotion |
| Compound 7m | Orally active at 3 mg/kg[2] | Good brain penetration[3][4] | Suppressed methamphetamine-induced hyperactivity at 3 mg/kg[2] |
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Properties. This table provides a comparative overview of the oral bioavailability, brain penetration, and in vivo efficacy of this compound and first-generation GPR52 agonists.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the GPR52 signaling pathway and a typical experimental workflow for assessing GPR52 agonists.
GPR52 Signaling Pathway
Experimental Workflow for GPR52 Agonist Evaluation
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays used to characterize GPR52 agonists.
cAMP Accumulation Assay (In Vitro)
This assay is fundamental for determining the potency (EC50) and efficacy (Emax) of GPR52 agonists.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing human GPR52.
-
Principle: GPR52 activation leads to the stimulation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). The amount of cAMP produced is proportional to the agonist's activity.
-
Procedure:
-
Cell Seeding: Plate GPR52-expressing HEK293 cells in a multi-well plate and incubate overnight.
-
Compound Treatment: On the day of the experiment, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add varying concentrations of the test compound (e.g., this compound or a first-generation agonist).
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve. Calculate the EC50 and Emax values from this curve.
-
Amphetamine-Induced Hyperlocomotion (In Vivo)
This behavioral model is used to assess the antipsychotic-like potential of GPR52 agonists.
-
Animal Model: Male C57BL/6J mice are commonly used.
-
Principle: Amphetamine induces an increase in locomotor activity by enhancing dopamine release. A compound with antipsychotic potential is expected to attenuate this hyperactivity.
-
Procedure:
-
Acclimation: Acclimate the mice to the testing room and the open-field arenas for at least 60 minutes before the experiment.
-
Habituation: Place the mice individually into the open-field chambers and allow them to habituate for a 30-minute period, during which baseline locomotor activity is recorded.
-
Compound Administration: Administer the test compound (e.g., this compound) or vehicle via the desired route (e.g., intraperitoneal or oral).
-
Amphetamine Challenge: After a predetermined pretreatment time (e.g., 30 minutes), administer amphetamine (e.g., 2.5 mg/kg, intraperitoneally) to all animals.
-
Locomotor Activity Recording: Immediately place the mice back into the open-field chambers and record their locomotor activity for a period of 60-90 minutes.
-
Data Analysis: Analyze the total distance traveled or the number of beam breaks during the recording period. Compare the activity of the compound-treated groups to the vehicle-treated group to determine the effect on amphetamine-induced hyperlocomotion.
-
Concluding Remarks
The available data indicates that this compound is a potent and orally bioavailable GPR52 agonist with significant brain penetration and in vivo efficacy. While first-generation agonists like FTBMT and Compound 7m also demonstrate potent activity, a complete head-to-head comparison is limited by the lack of uniformly reported pharmacokinetic data. The enhanced efficacy and well-characterized pharmacokinetic profile of this compound suggest it is a valuable tool for further investigating the therapeutic potential of GPR52 activation and may represent a step forward in the development of novel treatments for neuropsychiatric disorders. The provided experimental frameworks offer a basis for consistent future evaluations of GPR52 agonists.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling PW0787
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling PW0787. It includes operational procedures for safe handling, storage, and disposal, ensuring user safety and compound integrity.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, a potent and selective G-protein-coupled receptor 52 (GPR52) agonist.
| Property | Value | Source(s) |
| IUPAC Name | 1-(6-(3-fluoro-5-(trifluoromethyl)benzyl)pyrimidin-4-yl)-N-(2-hydroxyethyl)indoline-4-carboxamide | [1] |
| CAS Number | 2624131-45-7 | [1] |
| Molecular Formula | C23H20F4N4O2 | [1] |
| Molecular Weight | 460.43 g/mol | [1] |
| Physical Appearance | Off-white to yellow solid powder | [2] |
| Purity | >98% | [1] |
| Potency (EC50) | 135 nM | [3] |
| Efficacy (Emax) | 136% | [3] |
| Solubility | Soluble in DMSO (≥ 50 mg/mL) | [2][4] |
| Calculated logP (ClogP) | 3.64 - 3.8 | [4][5] |
| Storage Conditions | Short-term (days to weeks): 0 - 4°C, dry and dark. Long-term (months to years): -20°C, dry and dark. In solvent: -80°C (6 months), -20°C (1 month), protect from light. | [1][2] |
Personal Protective Equipment (PPE) and Handling
As a potent, biologically active compound in powdered form, appropriate PPE and handling procedures are mandatory to prevent exposure.
| Category | Requirement | Rationale |
| Eye Protection | ANSI-approved safety glasses or goggles. | Protects eyes from airborne powder and splashes. |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents skin contact and absorption. |
| Body Protection | Standard laboratory coat. | Provides a barrier against contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood. If weighing outside a hood, a NIOSH-approved respirator with a particulate filter is required. | Minimizes inhalation of the potent powder. |
Handling Protocol:
-
Preparation: Before handling, ensure the work area, preferably within a chemical fume hood, is clean and uncluttered. Have all necessary equipment (spatulas, weigh boats, solvent, vortexer) ready.
-
Weighing: Handle the solid powder carefully to avoid generating dust. Use a microbalance within a fume hood or a ventilated balance enclosure.
-
Dissolving: To prepare a stock solution, add the solvent (e.g., DMSO) to the vial containing the pre-weighed this compound. Cap the vial securely and vortex until the solid is completely dissolved. Sonication can be used to aid dissolution if precipitation occurs.[2]
-
Aliquoting: Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Cleanup: Decontaminate all surfaces and equipment used for handling this compound. Dispose of all contaminated disposables as chemical waste.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.
Experimental Protocols
Key Experimental Protocol: cAMP Signaling Assay for EC50 Determination
This protocol outlines the methodology used to determine the potency (EC50) of this compound by measuring its effect on cyclic adenosine monophosphate (cAMP) signaling in cells expressing GPR52. This is a critical experiment to confirm the compound's biological activity.[5]
Objective: To determine the concentration of this compound that elicits a half-maximal response in cAMP production.
Materials:
-
HEK293 cells stably expressing human GPR52 (HEK293-GPR52)
-
Control HEK293 cells (lacking GPR52)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Reference GPR52 agonist (e.g., Compound 4 from Wang et al., 2020)
-
cAMP detection kit (e.g., HTRF-based or similar)
-
384-well white assay plates
Procedure:
-
Cell Seeding: Seed HEK293-GPR52 cells into 384-well plates at a predetermined density (e.g., 2,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Typically, an 11-point concentration curve is generated, ranging from 0.1 nM to 30 µM. Include a vehicle control (e.g., 0.5% DMSO in assay buffer).
-
Cell Stimulation: Remove the culture medium from the cells and add the prepared compound dilutions.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 30 minutes) to allow for GPR52 activation and cAMP production.
-
cAMP Detection: Following incubation, lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis:
-
Read the plate using a suitable plate reader.
-
Normalize the data relative to the vehicle control (0%) and a reference agonist at a saturating concentration (100%).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Confirm selectivity by testing the highest concentration of this compound on the control HEK293 cells, which should not elicit a cAMP response.[5]
-
GPR52 Signaling Pathway and this compound Handling Workflow
The following diagrams illustrate the GPR52 signaling pathway activated by this compound and the logical workflow for its safe handling and disposal.
Caption: GPR52 signaling pathway activated by this compound.
Caption: Safe handling and disposal workflow for this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure laboratory and environmental safety.
-
Unused Solid Compound: Unused or expired solid this compound should be disposed of as hazardous chemical waste. Do not dispose of it in standard trash.
-
Solutions: Solutions of this compound (e.g., in DMSO or assay buffers) must be collected in a designated, sealed, and clearly labeled hazardous waste container. Depending on institutional guidelines, halogenated and non-halogenated waste streams may need to be segregated.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including pipette tips, gloves, weigh boats, and vials, must be disposed of in a designated solid hazardous waste container.
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand). Collect the absorbed material in a sealed container and dispose of it as hazardous waste. Ensure the spill area is thoroughly decontaminated.
Always follow your institution's specific environmental health and safety (EHS) guidelines for chemical waste disposal. If you are unsure about the correct procedure, contact your institution's EHS department for guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
